molecular formula C8H6Cl2N2O B2727273 (2E)-3-(2,6-DIchloropyridin-3-yl)prop-2-enamide CAS No. 1000519-96-9

(2E)-3-(2,6-DIchloropyridin-3-yl)prop-2-enamide

Cat. No.: B2727273
CAS No.: 1000519-96-9
M. Wt: 217.05
InChI Key: IUANTXONUKBMJJ-DUXPYHPUSA-N
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Description

(2E)-3-(2,6-DIchloropyridin-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C8H6Cl2N2O and its molecular weight is 217.05. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-(2,6-DIchloropyridin-3-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(2,6-DIchloropyridin-3-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O/c9-6-3-1-5(8(10)12-6)2-4-7(11)13/h1-4H,(H2,11,13)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUANTXONUKBMJJ-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=CC(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC(=C1/C=C/C(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of (2E)-3-(2,6-DIchloropyridin-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide

Introduction

In the landscape of contemporary drug discovery and development, the meticulous characterization of novel chemical entities is paramount. The compound (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide represents a unique molecular architecture, integrating a dichlorinated pyridine core with an α,β-unsaturated amide moiety. Such structures are of significant interest to medicinal chemists due to their potential for diverse biological activities. This guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of this target compound. Given that this is a specialized and likely non-commercially available molecule, this document emphasizes not only the theoretical underpinnings of its properties but also the practical, validated experimental protocols required for their determination. This approach ensures a self-validating system of analysis, critical for regulatory submissions and further research.

Plausible Synthesis of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide

The synthesis of α,β-unsaturated amides from aryl halides is a well-established transformation in organic chemistry. Among the various methods, the Heck-Mizoroki reaction stands out for its efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed cross-coupling reaction provides a direct and reliable route to form the carbon-carbon bond between the pyridine ring and the prop-2-enamide backbone.[1][2][3]

A plausible synthetic approach would involve the reaction of a suitable 2,6-dichloropyridine derivative, such as 3-bromo-2,6-dichloropyridine or 2,6-dichloro-3-iodopyridine, with acrylamide in the presence of a palladium catalyst and a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 3-Bromo-2,6-dichloropyridine G Heck-Mizoroki Coupling Reaction A->G B Acrylamide B->G C Palladium Catalyst (e.g., Pd(OAc)2) C->G D Phosphine Ligand (e.g., PPh3) D->G E Base (e.g., Et3N) E->G F Solvent (e.g., DMF, Acetonitrile) F->G H Work-up and Purification (e.g., Extraction, Chromatography) G->H I (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide H->I

Caption: Conceptual workflow for the synthesis via a Heck-Mizoroki reaction.

Experimental Determination of Physicochemical Properties

The following sections detail the standard, validated protocols for determining the key physicochemical properties of a newly synthesized compound like (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide.

Solubility Profile

Scientific Rationale: Solubility is a critical parameter that influences a compound's bioavailability and formulation development. It is governed by the principle of "like dissolves like," where the polarity of the solute and solvent dictates the extent of dissolution.[4] A comprehensive solubility profile is determined by testing the compound in a range of solvents with varying polarities and pH.

Experimental Protocol:

  • Preparation: Prepare a set of labeled test tubes, each containing approximately 25 mg of the compound.[5]

  • Solvent Addition: To each tube, add 0.75 mL of the respective solvent (e.g., water, 5% HCl, 5% NaOH, 5% NaHCO3, and an organic solvent like diethyl ether or ethanol) in portions.[5]

  • Mixing: Vigorously shake each test tube after the addition of each solvent portion.[5]

  • Observation: Observe and record whether the compound dissolves completely, partially, or remains insoluble.[6]

  • Heating: For solvents in which the compound is insoluble at room temperature, gently heat the mixture in a water bath to observe any temperature-dependent solubility changes.[6]

  • Classification: Based on the observations, classify the compound's solubility. Solubility in aqueous acid or base suggests the presence of basic or acidic functional groups, respectively.[7]

G start Start: ~25 mg of Compound add_solvent Add 0.75 mL of Solvent (in portions) start->add_solvent shake Vigorously Shake add_solvent->shake observe Observe Solubility at RT shake->observe soluble Record: Soluble observe->soluble Yes heat Heat in Water Bath observe->heat No insoluble Record: Insoluble observe_heat Observe Solubility with Heating heat->observe_heat soluble_heat Record: Soluble on Heating observe_heat->soluble_heat Yes insoluble_heat Record: Insoluble observe_heat->insoluble_heat No

Caption: Workflow for determining the solubility of the target compound.

Melting Point Determination

Scientific Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range.[8]

Experimental Protocol:

  • Sample Preparation: Finely powder a small amount of the dry crystalline compound.[9]

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[10]

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[8][11]

  • Rapid Initial Measurement: Heat the sample rapidly to determine an approximate melting point range. This saves time in subsequent, more precise measurements.[8]

  • Precise Measurement: Using a fresh sample, heat the apparatus to a temperature about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[11]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Replicates: Repeat the precise measurement with a fresh sample to ensure consistency.[11]

G start Start: Dry Crystalline Sample powder Powder the Sample start->powder load Load into Capillary Tube powder->load place Place in Melting Point Apparatus load->place heat_fast Rapid Heating: Determine Approximate M.P. place->heat_fast heat_slow Slow Heating (1-2°C/min) near Approximate M.P. cool Allow Apparatus to Cool heat_fast->cool cool->place observe Observe Sample heat_slow->observe record_start Record T1: First Liquid Appears observe->record_start record_end Record T2: Completely Liquid observe->record_end record_start->observe result Melting Point Range: T1 - T2 record_end->result

Caption: Workflow for melting point determination using the capillary method.

Acid Dissociation Constant (pKa)

Scientific Rationale: The pKa is a measure of the acidity or basicity of a compound. It is a critical parameter in drug development as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties by determining its ionization state at a given pH.[12] Potentiometric titration is a highly precise method for determining pKa values.[13]

Experimental Protocol (Potentiometric Titration):

  • Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, often a mixture of water and an organic co-solvent for compounds with low aqueous solubility.[14]

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH), depending on the nature of the compound. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[13] For more complex cases, derivative plots can be used to accurately determine the equivalence point.

G start Start: Accurately Weighed Sample dissolve Dissolve in Suitable Solvent start->dissolve setup Place in Titration Vessel with Calibrated pH Electrode dissolve->setup titrate Titrate with Standardized Acid or Base setup->titrate record_pH Record pH after each Titrant Addition titrate->record_pH plot Plot pH vs. Volume of Titrant record_pH->plot analyze Determine Equivalence Point plot->analyze calculate Calculate pKa (pH at half-equivalence point) analyze->calculate

Caption: Workflow for pKa determination via potentiometric titration.

Octanol-Water Partition Coefficient (LogP)

Scientific Rationale: The LogP value is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.[15] It is defined as the logarithm of the ratio of the compound's concentration in octanol to its concentration in water at equilibrium.[16] The shake-flask method is the traditional and most reliable method for its determination.[15]

Experimental Protocol (Shake-Flask Method):

  • Phase Preparation: Prepare a mixture of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) and allow the phases to mutually saturate for 24 hours.[17]

  • Sample Addition: Dissolve a known amount of the compound in one of the phases.

  • Partitioning: Combine the two phases in a separatory funnel and shake vigorously to allow the compound to partition between the two layers until equilibrium is reached.[17]

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[17]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[16]

G start Start: Pre-saturate Octanol & Water dissolve Dissolve Compound in One Phase start->dissolve mix Combine Phases and Shake to Reach Equilibrium dissolve->mix separate Separate the Octanol and Aqueous Phases mix->separate analyze_oct Analyze Concentration in Octanol Phase (Coct) separate->analyze_oct analyze_aq Analyze Concentration in Aqueous Phase (Caq) separate->analyze_aq calculate_P Calculate P = Coct / Caq analyze_oct->calculate_P analyze_aq->calculate_P calculate_logP Calculate LogP = log10(P) calculate_P->calculate_logP

Caption: Workflow for LogP determination using the shake-flask method.

Predicted Physicochemical Properties

In the absence of experimental data for (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide, the following properties have been estimated based on the analysis of structurally similar compounds and computational models. These values should be considered as provisional and require experimental verification.

PropertyPredicted ValueRationale/Comments
Molecular Formula C₈H₆Cl₂N₂OBased on chemical structure.
Molecular Weight 217.06 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar organic compounds.
Melting Point 160-180 °CEstimated based on the melting point of related aromatic amides and the presence of polar functional groups and chlorine atoms which can increase intermolecular forces. For example, 3-Amino-N-pyridin-3-ylbenzamide has a predicted melting point of 169 °C.[18]
Water Solubility LowThe presence of two chlorine atoms and the aromatic pyridine ring significantly increases the lipophilicity, likely leading to poor water solubility. Structurally similar compounds like 3-Amino-N-pyridin-3-ylbenzamide have a predicted low water solubility.[18]
pKa (Basic) 2.5 - 3.5The pyridine nitrogen is basic, but its basicity is significantly reduced by the electron-withdrawing effects of the two chlorine atoms.
pKa (Acidic) ~17The N-H proton of the amide is very weakly acidic.
LogP 2.0 - 3.0The dichlorinated pyridine ring contributes significantly to the lipophilicity. This is a qualitative estimate based on the contributions of the structural fragments.

References

  • Melting point determination. [Link: https://www.ch.imperial.ac.uk/rzepa/blog/?p=4314]
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). [Link: https://lifechemicals.com/blog/in-silico-and-in-vitro-methods-for-solubility-assessment]
  • Melting Point of Organic Materials. (2026, February 12). [Link: https://sadralab.
  • Experiment 1. Solubility of Organic Compounds | PDF. Scribd. [Link: https://www.scribd.com/document/440537330/Experiment-1-Solubility-of-Organic-Compounds]
  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. [Link: https://byjus.com/chemistry/determination-of-melting-point-of-an-organic-compound/]
  • Rapid Method for Estimating Log P for Organic Chemicals. (n.d.). epa nepis. [Link: https://nepis.epa.gov/Exe/ZyNET.exe/9101AZ3N.TXT?ZyActionD=ZyDocument&Client=EPA&Index=1976+Thru+1980&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A%5Czyfiles%5CIndex%20Data%5C76thru80%5CTxt%5C00000021%5C9101AZ3N.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h%7C-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=hpfr&DefSeekPage=x1&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results%20page&MaximumPages=1&ZyEntry=1&SeekPage=x1]
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [Link: https://encyclopedia.pub/entry/28167]
  • Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods (RSC Publishing). [Link: https://pubs.rsc.org/en/content/articlelanding/2021/ay/d1ay01246k]
  • Melting point determination. SSERC. [Link: https://www.sserc.org.
  • 8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. [Link: https://chem.libretexts.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link: https://www.deanza.edu/chemistry/pdf/12B/Exp_5_Unknown.pdf]
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link: https://www.deanza.edu/chemistry/pdf/12A/Exp_1_Solubility.pdf]
  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023, October 16). The University of East Anglia. [Link: https://ueaeprints.uea.ac.uk/id/eprint/93809/1/ACS_Omega_accepted_manuscript.pdf]
  • experiment (1) determination of melting points. (2021, September 19). [Link: https://uomustansiriyah.edu.iq/media/lectures/5/5_2021_09_19!08_31_17_PM.pdf]
  • An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. [Link: https://www.acdlabs.com/download/app/pka/pka.pdf]
  • Synthesis of α,β-Unsaturated Amide via Phosphonium Ylide. (2009, April 15). Taylor & Francis. [Link: https://www.tandfonline.com/doi/abs/10.1080/00397910902802013]
  • Development of Methods for the Determination of pKa Values. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2659324/]
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link: https://www.ecetoc.org/wp-content/uploads/2014/08/ECETOC-TR-120-App-A.pdf]
  • 3-(Pyridin-3-yl)propan-1-amine. PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/13557523]
  • Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. [Link: https://www.organic-chemistry.
  • Wittig reaction. Wikipedia. [Link: https://en.wikipedia.org/wiki/Wittig_reaction]
  • High throughput HPLC method for determining Log P values. (n.d.). Google Patents. [Link: https://patents.google.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link: https://www.agilent.
  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. [Link: https://www.masterorganicchemistry.com/2018/02/06/the-wittig-reaction/]
  • Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific. [Link: https://www.thermofisher.
  • Heck Reaction. Alfa Chemistry. [Link: https://www.alfa-chemistry.com/heck-reaction.html]
  • Wittig and Wittig–Horner Reactions under Sonication Conditions. (2023, February 18). PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9963778/]
  • 3-(Pyridin-3-yl)propanal. PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/11105412]
  • Heck reaction. Wikipedia. [Link: https://en.wikipedia.org/wiki/Heck_reaction]
  • Heck Reaction. Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010, January 28). MDPI. [Link: https://www.mdpi.com/1420-3049/15/2/529]
  • The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. (2006, August 10). ResearchGate. [Link: https://www.researchgate.net/publication/231123281_The_Heck-Mizoroki_cross-coupling_reaction_a_mechanistic_perspective]
  • 3-Amino-N-pyridin-3-ylbenzamide Properties. EPA. [Link: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID20477735#properties]
  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. [Link: https://www.mdpi.com/1422-8599/2022/4/110]
  • Three-Step Synthesis of (E)-1-(2-(Pyridin- 2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5- trimethoxyphenyl)prop-2-en-1-one as a Potential. (2025, November 3). Preprints.org. [Link: https://www.preprints.org/manuscript/202211.0084/v1]
  • (2E)-1-(Pyridin-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3254921/]
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023, February 13). Frontiers. [Link: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2023.1118933/full]
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 18). PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9344445/]
  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link: https://link.springer.com/article/10.1007/s44371-024-00147-6]

Sources

Unveiling the Solid State: A Technical Guide to the Crystal Structure of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the crystalline architecture of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide and its analogs. As a senior application scientist, the following sections synthesize crystallographic principles with practical insights, offering a predictive framework for understanding the solid-state properties of this important class of molecules. While a definitive crystal structure for the parent compound is not publicly available, this document leverages data from closely related analogs to elucidate expected structural motifs, intermolecular interactions, and their implications for drug development.

Introduction: The Significance of Crystalline Structure in Drug Design

The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. For molecules like (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide, which incorporates a decorated pyridine ring and a reactive acrylamide "warhead," understanding the three-dimensional arrangement of atoms in the crystalline lattice is paramount. This knowledge allows for the rational design of new analogs with optimized therapeutic profiles and facilitates robust formulation development.

The 2,6-dichloropyridine moiety offers a rigid scaffold with specific electronic properties, while the propenamide group provides a key site for covalent interaction with biological targets. The interplay of these functionalities dictates the types of intermolecular interactions that govern crystal packing, which in turn influences the macroscopic properties of the material.

Synthetic Pathways and Crystallization Strategies

The synthesis of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide analogs typically proceeds through a convergent approach. The key starting materials, substituted pyridines and acrylamide precursors, can be prepared via established synthetic routes. For instance, 2,6-dichloropyridine can be synthesized from the corresponding aminopyridine through diazotization followed by a Sandmeyer-type reaction.

General Synthetic Scheme

A plausible synthetic route involves the condensation of a 2,6-dichloropyridine-3-carboxaldehyde with an appropriate acetamide derivative under basic conditions, followed by dehydration to yield the target propenamide.

Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_6_dichloropyridine_3_carboxaldehyde 2,6-Dichloropyridine- 3-carboxaldehyde Base_Catalyzed_Condensation Base-Catalyzed Condensation 2_6_dichloropyridine_3_carboxaldehyde->Base_Catalyzed_Condensation Acetamide_derivative Acetamide Derivative (e.g., N-substituted) Acetamide_derivative->Base_Catalyzed_Condensation Target_Analog (2E)-3-(2,6-Dichloropyridin-3-yl) prop-2-enamide Analog Base_Catalyzed_Condensation->Target_Analog

Caption: General synthetic workflow for the preparation of target analogs.

Crystallization Methodologies: The Art of Growing Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often a significant bottleneck. A variety of techniques can be employed, and the optimal method is highly dependent on the specific analog's solubility and thermal stability.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Dissolve a small amount of the purified compound in a range of volatile solvents (e.g., ethanol, methanol, acetone, ethyl acetate) to determine a suitable solvent in which the compound has moderate solubility.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Crystal Growth: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Monitoring: Monitor the vial over several days to weeks for the formation of single crystals.

The rationale behind slow evaporation is to gradually increase the concentration of the solute beyond its saturation point, promoting the orderly arrangement of molecules into a crystal lattice rather than rapid precipitation.

X-ray Crystallography: Deciphering the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional structure of a molecule. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

X-ray_Crystallography_Workflow Crystal_Selection Select a high-quality single crystal Mounting Mount the crystal on a goniometer head Crystal_Selection->Mounting Data_Collection Collect diffraction data using an X-ray diffractometer Mounting->Data_Collection Data_Processing Process raw data to obtain reflection intensities Data_Collection->Data_Processing Structure_Solution Solve the phase problem to generate an initial electron density map Data_Processing->Structure_Solution Structure_Refinement Refine the atomic model against the experimental data Structure_Solution->Structure_Refinement Validation Validate the final crystal structure Structure_Refinement->Validation

Caption: The workflow of single-crystal X-ray diffraction analysis.[1]

Predicted Crystal Structure and Intermolecular Interactions

Based on the crystal structures of analogous compounds, we can predict the key structural features and intermolecular interactions that are likely to be present in the crystal lattice of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide.

Conformational Analysis

The molecule is expected to adopt a largely planar conformation, particularly the propenamide moiety, due to the delocalization of π-electrons across the C=C double bond and the amide group. The dihedral angle between the pyridine ring and the propenamide plane will be a key conformational parameter.

Hydrogen Bonding

The primary amide group (-CONH2) is a potent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that strong N-H···O hydrogen bonds will be a dominant feature in the crystal packing, leading to the formation of supramolecular synthons such as dimers or chains. For instance, in the crystal structure of (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, intermolecular N-H···O hydrogen bonding plays a crucial role in stabilizing the crystal packing.[2][3]

Halogen Bonding and Other Weak Interactions

The two chlorine atoms on the pyridine ring are capable of participating in various non-covalent interactions, including halogen bonding (C-Cl···O/N) and C-H···Cl contacts. Short Cl···Cl contacts have also been observed in the crystal structures of related dichloropyridine derivatives.[4] These interactions, although weaker than classical hydrogen bonds, can significantly influence the overall packing arrangement.

π–π Stacking

The aromatic pyridine ring can engage in π–π stacking interactions with neighboring rings. The geometry of these interactions (e.g., face-to-face or offset) will depend on the steric and electronic influences of the substituents. In the crystal structure of 2,3-dichloropyridine, weak aromatic π–π stacking with a centroid-centroid separation of 3.805 Å is observed.[4]

The interplay of these interactions will determine the final crystal packing. A hypothetical packing arrangement could involve layers of molecules held together by hydrogen bonding, with these layers further stabilized by weaker halogen and π–π interactions.

Structure-Property Relationships and Implications for Drug Development

The detailed understanding of the crystal structure provides invaluable insights into the material's properties.

Structural Feature Potential Impact on Physicochemical Properties Relevance to Drug Development
Strong Hydrogen Bonding Network Increased melting point, lower solubility in non-polar solvents.Can influence dissolution rate and bioavailability.
Planar Molecular Conformation Facilitates efficient crystal packing and potential for π–π stacking.May impact binding to the target protein.
Presence of Chlorine Atoms Can lead to specific halogen bonding interactions, influencing polymorphism.Polymorph screening is crucial to ensure consistent product performance.
Polymorphism Different crystal forms can have different solubilities and stabilities.A thorough understanding of polymorphic forms is a regulatory requirement.

The acrylamide moiety in these compounds suggests they may act as covalent inhibitors. The orientation of this group within the crystal structure can provide clues about its accessibility for reaction in a biological environment.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the anticipated crystal structure of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide and its analogs. By leveraging crystallographic data from related compounds, we have delineated the likely intermolecular interactions and their impact on the solid-state properties.

For researchers in drug development, the key takeaway is the critical importance of experimental determination of the crystal structure for each new analog. This empirical data is essential for understanding structure-activity relationships, guiding lead optimization, and ensuring the development of a stable and efficacious drug product. Future work should focus on the successful crystallization and X-ray diffraction analysis of the title compound and its key derivatives to validate these predictions and provide a definitive understanding of their solid-state behavior.

References

  • Singh, S., Singh, M. K., Agarwal, A., Hussain, F., & Awasthi, S. K. (2011). (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1616. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Zhang, L. Y., & Liu, G. F. (2011). 2,3-Dichloropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2211. [Link]

  • Gangjee, A., et al. (2000). Design, synthesis, and X-ray crystal structure of a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase as an antitumor agent. Journal of Medicinal Chemistry, 43(21), 4141-4152. [Link]

  • Li, Y., et al. (2009). 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2783. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]

  • Auffan, M., et al. (2006). Coordination chemistry of acrylamide 3: Synthesis, crystal structure and IR spectroscopic properties of dichloro-tetrakis(O-acrylamide)copper(II), [Cu(O-OC(NH2)CH=CH2)(4)Cl-2]. Inorganica Chimica Acta, 359(1), 139-144. [Link]

  • Fun, H. K., et al. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2638. [Link]

  • PubChem. (n.d.). 2-Amino-3-(2,6-dichlorophenyl)sulfinylpropanamide. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-dichloro-3-[(2-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2022). Synthesis, Characterization and X-ray Structure of 2-(2,6-Dichlorophenylamino)-2-imidazoline Tetraphenylborate: Computational Study. Molecules, 27(7), 2196. [Link]

  • Fun, H. K., et al. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2638. [Link]

  • Singh, S., et al. (2011). (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 67(7), o1616. [Link]

  • MolPort. (n.d.). 2-{1-[(2E)-3-(2,6-dichlorophenyl)prop-2-enoyl]pyrrolidin-2-yl}acetic acid. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2,6-Dichloropyridine-3-carbonyl chloride (96%). Retrieved from [Link]

  • Wright, S. W., et al. (2006). cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization. Journal of Medicinal Chemistry, 49(11), 3048-3057. [Link]

  • Wikipedia. (n.d.). 2,6-Dichloropyridine. Retrieved from [Link]

  • ResearchGate. (2018). Crystal structure of (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9′-xanthen]-3-one, C34H34N5O2Br. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, Single X-Ray Crystal Structure, DFT and Molecular Docking Studies of Novel Clip Type-Pyridyltetrazole Analogues. [Link]

Sources

Therapeutic Targeting of Dichloropyridine Derivatives: From Kinase Inhibition to Antimicrobial Defense

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of Dichloropyridine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dichloropyridine scaffold represents a privileged structure in medicinal chemistry, distinguished by its electronic deficiency, metabolic stability, and versatile functionalization vectors. Unlike generic pyridine derivatives, the specific placement of chlorine atoms—most notably at the 3,5- and 2,6- positions—dictates distinct reactivity profiles and biological affinities.

This guide dissects the therapeutic utility of these derivatives, categorizing them by their primary biological targets: Phosphodiesterase 4 (PDE4) in inflammatory cascades, Receptor Tyrosine Kinases (RTKs) in oncology, and DNA Gyrase/Succinate Dehydrogenase in infectious diseases. We provide actionable protocols, mechanistic insights, and quantitative data to support the development of next-generation ligands.

Section 1: The 3,5-Dichloropyridine Pharmacophore in Inflammation (PDE4)

The 3,5-dichloropyridine moiety is the structural anchor for a class of potent Phosphodiesterase 4 (PDE4) inhibitors, exemplified by Roflumilast . The electron-withdrawing chlorine atoms lower the pKa of the pyridine nitrogen and enhance lipophilicity, facilitating pockets-specific hydrophobic interactions within the PDE4 catalytic domain.

Mechanism of Action: cAMP Stabilization

PDE4 enzymes hydrolyze cyclic adenosine monophosphate (cAMP) into inactive AMP. In inflammatory cells (neutrophils, eosinophils), high cAMP levels suppress the release of pro-inflammatory mediators (TNF-


, IL-17). 3,5-Dichloropyridine derivatives bind to the catalytic pocket of PDE4, preventing cAMP hydrolysis and maintaining high intracellular cAMP levels.
Signaling Pathway Visualization

The following diagram illustrates the downstream effects of PDE4 inhibition by dichloropyridine derivatives.

PDE4_Pathway Ligand 3,5-Dichloropyridine Derivative (e.g., Roflumilast) PDE4 PDE4 Enzyme (Catalytic Domain) Ligand->PDE4 Inhibits cAMP cAMP (Active Messenger) PDE4->cAMP Regulates AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis (Blocked) PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates NFkB NF-κB Pathway PKA->NFkB Inhibits Cytokines TNF-α, IL-17 Release CREB->Cytokines Modulates Transcription NFkB->Cytokines Promotes

Caption: Figure 1. Mechanism of PDE4 inhibition by dichloropyridine ligands, leading to suppression of inflammatory cytokine release via PKA activation and NF-κB inhibition.

Comparative Potency Data

The 3,5-dichloro substitution pattern is critical for picomolar affinity. The table below compares Roflumilast (containing the 3,5-dichloro motif) with first-generation inhibitors.

CompoundScaffold FeatureTarget IsoformIC50 (nM)Clinical Status
Roflumilast 3,5-DichloropyridinePDE4B / PDE4D0.8 FDA Approved (COPD)
Piclamilast 2,6-DichloropyridinePDE4 (Pan)~1.0Discontinued
Rolipram Pyrrolidinone (Control)PDE4 (Pan)~200Discontinued (Emesis)
Apremilast PhthalimidePDE4 (Pan)74FDA Approved (Psoriasis)

Data Source: Synthesized from biochemical assays cited in [1, 2].

Section 2: Oncology Targets (Kinase Inhibition)

In oncology, dichloropyridine derivatives serve as ATP-competitive inhibitors for Receptor Tyrosine Kinases (RTKs), particularly c-Met and ALK . The electron-deficient ring acts as a bioisostere for other aromatic rings, engaging in


-stacking interactions within the hinge region of the kinase.
Target: c-Met (Hepatocyte Growth Factor Receptor)

Dysregulation of c-Met is a driver in non-small cell lung cancer (NSCLC) and gastric cancer. 3,5-Dichloropyridine derivatives have shown efficacy by binding to the ATP-binding pocket, preventing autophosphorylation.

Experimental Protocol: Kinase Inhibition Assay (FRET-based)

To validate the potency of a novel dichloropyridine derivative against c-Met, use the following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol.

Materials:

  • Recombinant c-Met kinase domain (human).

  • Fluorescein-labeled poly-GT substrate.

  • ATP (Km concentration).

  • Test Compound (Dichloropyridine derivative).[1][2]

  • Detection Reagent: Tb-labeled anti-phosphotyrosine antibody.

Step-by-Step Methodology:

  • Preparation: Dilute test compounds in 100% DMSO to 100x final concentration. Further dilute in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: In a 384-well plate, mix 5 µL of compound solution with 5 µL of enzyme solution (0.5 nM final c-Met). Incubate for 15 minutes at RT to allow equilibration.

  • Reaction Start: Add 5 µL of Substrate/ATP mix. Final ATP concentration should equal the Km (approx. 10 µM for c-Met).

  • Reaction: Incubate for 60 minutes at RT.

  • Termination & Detection: Add 10 µL of EDTA/Tb-antibody detection mix. The EDTA chelates Mg2+, stopping the kinase reaction.

  • Readout: Measure fluorescence ratio (520 nm / 495 nm) on a plate reader (e.g., EnVision) after 1 hour.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Validation Criteria: Z-factor must be > 0.5. Reference compound (e.g., Crizotinib) must yield IC50 within 3-fold of historical mean [3].

Section 3: Infectious Disease Targets (2,6-Dichloropyridine)

While the 3,5-isomer dominates inflammation and oncology, the 2,6-dichloropyridine isomer is a critical synthon for antimicrobial agents. Its high reactivity at the C2/C6 positions allows for the construction of fused bicyclic systems like naphthyridines.

Target: DNA Gyrase (Bacteria)

The 2,6-dichloropyridine scaffold is the precursor for Enoxacin and related naphthyridine antibiotics. These agents inhibit bacterial DNA Gyrase (Topoisomerase II), an enzyme essential for DNA supercoiling.[3]

  • Mechanism: The drug stabilizes the DNA-Gyrase cleavable complex, causing double-strand breaks and bacterial cell death.

  • Relevance: Effective against Gram-negative bacteria (E. coli, P. aeruginosa).

Target: Succinate Dehydrogenase (Fungi)

Certain 3,5-dichloropyridine derivatives (specifically 3,5-dichlorobenzyl esters) act as Succinate Dehydrogenase Inhibitors (SDHIs). They block the ubiquinone binding site (Complex II) in the mitochondrial respiratory chain of fungi.[4][5]

SDH_Inhibition SDH Succinate Dehydrogenase (Complex II) Fumarate Fumarate SDH->Fumarate Product Ubiquinol Ubiquinol (CoQH2) SDH->Ubiquinol Reduction Succinate Succinate Succinate->SDH Substrate Ubiquinone Ubiquinone (CoQ) Ubiquinone->SDH e- Acceptor Respiration Fungal Respiration (ATP Production) Ubiquinol->Respiration Fuels Inhibitor 3,5-Dichloropyridine Derivative Inhibitor->SDH Blocks Q-site Inhibitor->Respiration Halts

Caption: Figure 2. Mode of action for SDHI fungicides derived from dichloropyridine, blocking electron transport at Complex II.

Section 4: Synthetic Methodology & Reactivity

Understanding the reactivity difference between the isomers is crucial for target engagement.

  • 2,6-Dichloropyridine:

    • Reactivity: Highly reactive toward Nucleophilic Aromatic Substitution (

      
      ) at C2 and C6 positions due to the inductive effect of the ring nitrogen.
      
    • Application: Ideal for generating "pincer" ligands or fused ring systems (e.g., naphthyridines for DNA gyrase inhibition).

    • Key Reaction: Displacement with amines or alkoxides proceeds under mild conditions (80°C,

      
      ).
      
  • 3,5-Dichloropyridine:

    • Reactivity: The C3/C5 positions are less activated for

      
      . Functionalization typically requires Lithium-Halogen Exchange  or Palladium-Catalyzed Cross-Coupling  (Suzuki-Miyaura).
      
    • Application: Used when the pyridine ring needs to remain intact as a core scaffold (e.g., Roflumilast).

    • Key Reaction: Lithiation with LDA at -78°C followed by electrophile quench (e.g., formylation) [4].

References

  • Hatzelmann, A., & Schudt, C. (2001). PDE4 inhibitors: history and future. Journal of Pharmacology and Experimental Therapeutics. Link

  • Giembycz, M. A. (2008). Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or delusional hope? British Journal of Pharmacology. Link

  • Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. Link

  • Schlosser, M., et al. (2005). The regioselective functionalization of chloropyridines. Tetrahedron. Link

  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides. Crop Protection. Link

Sources

The Renaissance of Substituted Prop-2-enamides: A Technical Guide to Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the presence of a prop-2-enamide (acrylamide) moiety in a hit compound was a "red flag" in drug discovery—often dismissed as a Pan-Assay Interference Compound (PAINS) or a non-selective alkylator. Today, this functional group is the cornerstone of a "Covalent Renaissance" that has delivered curative therapies for previously intractable oncological targets.

This guide analyzes the transition of substituted prop-2-enamides from toxicological liabilities to precision tools. We explore the mechanistics of the Michael addition in the context of the protein microenvironment, the kinetic parameters that distinguish a drug from a poison (


), and the historical trajectory that led to blockbuster therapeutics like Ibrutinib, Osimertinib, and Sotorasib.

The Chemical Foundation: The Warhead and the Cysteine

The core efficacy of this class relies on the electrophilicity of the


-unsaturated amide (prop-2-enamide). Unlike reversible inhibitors that rely solely on residence time determined by 

, targeted covalent inhibitors (TCIs) rely on a two-step binding mechanism ending in permanent bond formation.
Mechanism of Action: The Michael Addition

The prop-2-enamide acts as a Michael acceptor. In the physiological context, the specific target is almost exclusively a non-catalytic cysteine residue located within the ATP-binding pocket (or an allosteric pocket) of a kinase or GTPase.

The Reaction Coordinate:

  • Molecular Recognition: The scaffold binds reversibly to the pocket (

    
    ), positioning the warhead.
    
  • Nucleophilic Attack: The thiolate anion (

    
    ) of the cysteine attacks the 
    
    
    
    -carbon of the prop-2-enamide.
  • Transition State: Formation of an enolate intermediate.

  • Protonation: The enolate collapses, protonating the

    
    -carbon to form the stable thioether adduct.
    
Visualization: The Reaction Pathway

MichaelAddition cluster_0 Kinetic Selectivity Filter Reactants Reversible Complex (Scaffold + Cys-SH) TS Transition State (Enolate Formation) Reactants->TS Nucleophilic Attack (k_inact) Product Covalent Adduct (Thioether Bond) TS->Product Protonation

Figure 1: The reaction coordinate of a Targeted Covalent Inhibitor (TCI). The specificity is driven by the initial reversible binding (


), while potency is driven by the rate of bond formation (

).
Why Prop-2-enamides? (Causality in Design)

Why not use more reactive warheads like chloroacetamides or epoxides?

  • Tunability: The reactivity of the prop-2-enamide can be fine-tuned by substitution. Adding a methyl group to the

    
    -position (e.g., crotonamides) increases steric hindrance and electron density, lowering reactivity. This is crucial when the target cysteine is highly nucleophilic, preventing off-target reaction with glutathione (GSH).
    
  • The "Goldilocks" Zone: Unsubstituted acrylamides generally possess low intrinsic reactivity in isolation but react rapidly when positioned adjacent to a cysteine by the drug scaffold (proximity-induced reactivity).

Historical Evolution: From Serendipity to Rational Design

The history of covalent drugs is often bifurcated into the "Pre-Design" and "Post-Design" eras.

Era of Serendipity (1899–2000)

Early covalent drugs were discovered without knowledge of their mechanism.

  • Aspirin (1899): Acetylates Ser530 of COX-1/2.

  • Penicillin (1928): Acylates the active site serine of bacterial transpeptidase.

  • Omeprazole (1989): Forms a disulfide bond with cysteines in the proton pump.[1]

Critique: These drugs were successful, but the pharmaceutical industry largely abandoned covalent research in the 1990s due to fears of idiosyncratic toxicity (haptenization leading to immune responses).

The Covalent Renaissance (2011–Present)

The shift occurred when researchers realized that targeted covalent inhibitors (TCIs) could decouple pharmacokinetics (PK) from pharmacodynamics (PD). Once the target is modified, the biological effect persists until the protein is resynthesized, regardless of systemic drug clearance.

Key Milestone: The approval of Ibrutinib in 2013 marked the validation of the prop-2-enamide warhead in modern kinase inhibition.

Case Studies in Structural Biology

The following table summarizes three pivotal drugs that utilize the prop-2-enamide warhead.

DrugTargetIndicationWarhead StructureCysteine ResidueDiscovery Insight
Ibrutinib BTKCLL / MCLUnsubstituted AcrylamideCys481Exploited a non-catalytic Cys in the ATP pocket to achieve selectivity over other kinases.
Osimertinib EGFRNSCLC (T790M)Unsubstituted AcrylamideCys797Designed to bind the T790M mutant where "gatekeeper" mutation hinders 1st gen inhibitors.
Sotorasib KRASNSCLC (G12C)Unsubstituted AcrylamideCys12Targeted the "Switch II" pocket, proving the "undruggable" RAS protein could be inhibited.
Ibrutinib: The Proof of Concept

Ibrutinib targets Bruton's Tyrosine Kinase (BTK).[2] The prop-2-enamide warhead is attached to a pyrazolo[3,4-d]pyrimidine scaffold.

  • Mechanism: It forms a covalent bond with Cys481.[2]

  • Selectivity: Only ~10 kinases in the human genome have a cysteine at this specific position (the "Cys481 equivalent"). This structural rarity provides the selectivity filter.

Sotorasib: Conquering the Undruggable

KRAS was considered undruggable for 40 years due to its high affinity for GTP and lack of deep pockets.

  • The Breakthrough: Shokat et al. (2013) identified a cryptic pocket (Switch II) that is only accessible in the GDP-bound state.

  • The Warhead: Sotorasib uses a prop-2-enamide to trap KRAS G12C in the inactive GDP state. The warhead reacts with the mutant Cysteine 12, which is not present in wild-type KRAS, granting near-perfect tumor specificity.

Technical Methodologies: Validating the Warhead

To develop a prop-2-enamide drug, one cannot rely on


 values alone, as they are time-dependent for covalent inhibitors (the longer you incubate, the lower the 

).[3]
The Gold Standard:

Researchers must determine the efficiency of inactivation.

  • 
     (M):  The dissociation constant of the initial reversible complex.
    
  • 
     (s⁻¹):  The rate constant of the covalent bond formation.[4]
    
  • Ratio: High

    
     indicates a potent inhibitor.
    

Protocol Summary:

  • Incubate enzyme + inhibitor at various concentrations.[5][6]

  • Measure enzyme activity at multiple time points.[7]

  • Plot

    
     vs. Time to get 
    
    
    
    .[6]
  • Plot

    
     vs. [Inhibitor] to derive 
    
    
    
    and
    
    
    (hyperbolic fit).[7]
Selectivity Profiling: GSH Reactivity

To ensure the prop-2-enamide is not too reactive (which would cause toxicity), it is screened against Glutathione (GSH), the cell's primary antioxidant.

Workflow Visualization:

Workflow cluster_1 Critical Decision Gate Library Prop-2-enamide Library (Scaffold Diversity) BiochemScreen Biochemical Screen (Time-Dependent IC50) Library->BiochemScreen KineticAnalysis Kinetic Profiling (k_inact / K_I Determination) BiochemScreen->KineticAnalysis Hits (<100 nM) SafetyScreen Reactivity Counter-Screen (GSH t_1/2 via LC-MS) KineticAnalysis->SafetyScreen High Efficiency Proteomics Global Selectivity (ABPP / Mass Spec) SafetyScreen->Proteomics Low Intrinsic Reactivity

Figure 2: The screening cascade for covalent inhibitors. The GSH counter-screen is critical to filter out "hot" electrophiles that would cause systemic toxicity.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[1][8] Nature Reviews Drug Discovery. [Link]

  • Honigberg, L. A., et al. (2010). "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences. [Link]

  • Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer." Cancer Discovery. [Link]

  • Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature. [Link]

  • Ostrem, J. M., et al. (2013). "K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions." Nature. [Link]

  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery. [Link]

Sources

Methodological & Application

Application Note: In Vitro Characterization of the Covalent Probe (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide

[1]

Introduction & Mechanism of Action

(2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide represents a class of "warhead-functionalized" fragments used in Fragment-Based Drug Discovery (FBDD) .[1]

  • Structural Logic: The 2,6-dichloropyridine core provides a lipophilic scaffold that orients the molecule within hydrophobic pockets, while the acrylamide tail (prop-2-enamide) serves as a "soft" electrophile.[1]

  • Mechanism: The compound undergoes a Michael Addition reaction.[1] A nucleophilic cysteine thiol (Cys-SH) in the target protein attacks the

    
    -carbon of the vinyl group, forming a stable covalent thioether bond.[1]
    
  • Primary Application: This protocol focuses on validating the compound's activity against Tissue Transglutaminase (TG2) , a validated target for this structural class, while also assessing its intrinsic chemical reactivity (glutathione stability).[1]

Reaction Mechanism Diagram

ReactionMechanismEnzymeEnzyme Active Site(Nucleophilic Cys-SH)ComplexTetrahedralIntermediateEnzyme->ComplexNucleophilic Attack(Thiol -> Beta-Carbon)Inhibitor2,6-DCP-Amide(Michael Acceptor)Inhibitor->ComplexProductCovalent Adduct(Irreversible Inhibition)Complex->ProductProton Transfer(Stabilization)

Figure 1: Mechanism of covalent inactivation via Michael Addition.[1]

Experimental Design Strategy

To validate this probe, we employ a Two-Tier Assay System :

  • Tier 1: Intrinsic Reactivity Assay (GSH-Binding). Before testing on enzymes, you must determine the chemical reactivity half-life (

    
    ).[1] If the compound is too reactive (
    
    
    min), it is a "pan-assay interference compound" (PAINS) and non-specific toxin. If too stable (
    
    
    h), it may not bind the target.[1]
  • Tier 2: Target Engagement (TG2 Fluorometric Assay). A functional assay measuring the inhibition of Transglutaminase 2 transamidation activity.[1]

Protocol 1: Intrinsic Reactivity (GSH Half-Life)[1]

Objective: Quantify the non-enzymatic reaction rate with Glutathione (GSH) to assess "warhead" tuning.

Materials
  • Compound: 2,6-DCP-Amide (10 mM stock in DMSO).[1]

  • Reactant: L-Glutathione, reduced (GSH).[1]

  • Internal Standard: Naproxen or Caffeine (non-reactive reference).[1]

  • Buffer: PBS, pH 7.4 (degassed).

  • Analysis: HPLC-UV or LC-MS.[1]

Procedure
  • Preparation: Prepare a reaction mixture containing:

    • 50 µM 2,6-DCP-Amide .[1]

    • 500 µM GSH (10-fold excess to simulate pseudo-first-order kinetics).

    • 10 µM Internal Standard .

    • Solvent: PBS pH 7.4 with 10% Acetonitrile (to ensure solubility).

  • Incubation: Incubate at 37°C in a thermomixer.

  • Sampling: Aliquot 50 µL at time points:

    
     min.
    
  • Quenching: Immediately add 50 µL of 1% Formic Acid/Acetonitrile to stop the reaction.

  • Quantification: Inject onto LC-MS. Monitor the disappearance of the parent peak (2,6-DCP-Amide).

Data Analysis

Plot

1


1
Reactivity Classt1/2 (GSH)Interpretation
High < 15 minPromiscuous / Toxic.[1] Likely non-specific.
Ideal 1 - 6 hours"Tunable" Covalent Inhibitor. Good candidate.[1]
Low > 24 hoursWeak electrophile.[1] Requires highly activated Cys in target.

Protocol 2: Transglutaminase 2 (TG2) Inhibition Assay[1]

Objective: Determine the IC50 and

Reagents & Equipment[1]
  • Enzyme: Recombinant Human Tissue Transglutaminase (rhTG2).[1]

  • Substrate (Amine Donor): Monodansylcadaverine (MDC) or 5-(Biotinamido)pentylamine.[1]

  • Substrate (Gln Donor): N,N-Dimethylcasein (DMC).[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM CaCl₂, 150 mM NaCl, 1 mM DTT (fresh).[1]

  • Detection: Fluorescence Plate Reader (Ex 360 nm / Em 530 nm).[1]

Step-by-Step Workflow
A. Compound Preparation[1][2][3][4][5][6][7]
  • Prepare a 100x dilution series of 2,6-DCP-Amide in DMSO.

  • Concentration Range: 0.1 µM to 100 µM (8-point dose response).

B. Enzymatic Reaction
  • Enzyme Mix: Dilute rhTG2 to 2 µg/mL in Assay Buffer.

  • Pre-incubation (Critical for Covalent Inhibitors):

    • Add 49 µL of Enzyme Mix to the microplate.

    • Add 1 µL of 2,6-DCP-Amide (various concentrations).[1]

    • Note: Since this is a covalent inhibitor, time-dependency is key.[1] Incubate for 30 minutes at room temperature to allow adduct formation.

  • Substrate Mix: Prepare buffer containing 20 µM MDC and 2 mg/mL DMC.

  • Start Reaction: Add 50 µL of Substrate Mix to the wells.

  • Kinetics: Measure fluorescence immediately (Kinetic Mode) every 2 minutes for 60 minutes.

Assay Logic Diagram

AssayWorkflowStep1Compound Dilution(DMSO Stock)Step2Enzyme Pre-incubation(TG2 + Inhibitor, 30 min)Step1->Step2Add 1µLStep3Substrate Addition(Dansyl-Cadaverine + Ca2+)Step2->Step3InitiateStep4Kinetic Readout(Ex 360 / Em 530)Step3->Step4Measure Slope

Figure 2: Fluorometric TG2 Inhibition Workflow.

Data Processing & Interpretation

For covalent inhibitors, a simple IC50 is time-dependent. You must report Apparent IC50 at a fixed time point or, preferably, the inactivation rate constant.[1]

Calculation
  • Calculate the Slope (RFU/min) for the linear portion of the reaction curve (steady state).[1]

  • Normalize the slope against the DMSO control (100% Activity).[1]

  • Fit data to a non-linear regression (log(inhibitor) vs. response):

    
    [1]
    
Troubleshooting Guide
ObservationRoot CauseSolution
No Inhibition Compound precipitationCheck solubility in buffer; ensure <1% DMSO final.
High Background Dansyl fluorescence interferenceUse Biotin-Pentylamine + Streptavidin-HRP format instead.
Non-linear rates Substrate depletionReduce enzyme concentration or shorten read time.[1]
IC50 shifts with time Expected behavior This confirms covalent mechanism.[1] Report IC50 at 30 min pre-incubation.

References

  • Covalent Fragment Discovery

    • Kathman, S. G., & Statsyuk, A. V. (2016).[1] Covalent tethering of fragments for covalent probe discovery. Journal of Medicinal Chemistry, 59(4), 1350–1369.[1] Link[1]

  • Transglutaminase 2 Assays

    • Keillor, J. W., et al. (2014).[1] Irreversible inhibitors of tissue transglutaminase.[1] Trends in Pharmacological Sciences, 36(4), 218-226.[1] Link

  • Acrylamide Warhead Chemistry

    • Kalgutkar, A. S., & Dalvie, D. K. (2012).[1] Drug discovery for a new generation of covalent inhibitors. Expert Opinion on Drug Discovery, 7(7), 561–581.[1] Link

  • General Assay Guidelines

    • NIH Assay Guidance Manual.[1] Enzyme Inhibition Assays. Link

Application Note: Cellular Profiling of the Electrophilic Fragment (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide

[1][2]

Introduction & Mechanism of Action

(2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide is a functionalized pyridine acrylamide.[1][2] In the context of cell culture and biochemical assays, it is defined by its capacity to act as a Michael Acceptor .[1][2]

Chemical Logic[1][2]
  • Warhead: The acrylamide moiety (-CH=CH-CONH2) is a soft electrophile capable of forming covalent bonds with nucleophilic cysteine residues in proteins via a 1,4-Michael addition reaction.[1][2]

  • Electronic Tuning: The chlorine atoms at the 2 and 6 positions of the pyridine ring are electron-withdrawing.[1][2] This reduces the electron density of the pyridine ring, which in turn pulls electron density away from the alkene double bond.[1][2]

  • Result: The electrophilicity of the

    
    -carbon is significantly enhanced compared to a standard cinnamamide, making 2,6-DCP-Amide  a more potent covalent probe.[1][2]
    
Primary Applications
  • Covalent Fragment Screening: Identifying "ligandable" cysteines in the proteome.[1][2]

  • Warhead Optimization: Serving as a reference standard for tuning the reactivity of pyridine-based inhibitors (e.g., for kinases or metabolic enzymes).[1][2]

  • Synthetic Intermediate: Precursor for more complex inhibitors (e.g., KCNQ modulators or Transglutaminase inhibitors).[1][2]

Experimental Design & Handling

Compound Stability & Solubility

The primary amide group (-CONH2) is stable, but the acrylamide double bond is susceptible to polymerization or degradation if exposed to light or strong nucleophiles for extended periods.[1][2]

ParameterSpecificationProtocol Recommendation
Solvent DMSO (Dimethyl Sulfoxide)Prepare 100 mM stock.[1][2] Store at -20°C. Avoid freeze-thaw cycles (>3).
Solubility Moderate to HighSoluble in DMSO up to 100 mM.[1][2] Precipitates in aqueous media >200 µM.[1][2]
Stability Light SensitiveProtect stocks from light (amber vials).[1][2]
Media Compatibility CRITICAL Do NOT use media containing DTT, BME, or high GSH during the pulse phase.[1][2] These thiols will quench the compound before it enters the cell.[1][2]
Workflow Diagram: Covalent Probe Profiling

The following diagram illustrates the mechanism of action and the experimental workflow for validating target engagement.

Gcluster_0Mechanism of Actioncluster_1Experimental WorkflowCompound2,6-DCP-Amide(Electrophile)ComplexCovalent Adduct(Irreversible)Compound->ComplexMichaelAdditionProteinTarget Protein(Cys-SH)Protein->ComplexStep11. Cell Culture(No Thiols)Step22. Compound Treatment(1-100 µM, 1-4h)Step1->Step2Step33. Lysis & Click Chem(Competition Assay)Step2->Step3Step44. Readout(Gel/Mass Spec)Step3->Step4

Caption: Mechanism of 2,6-DCP-Amide covalent binding and the sequential workflow for cellular profiling.

Detailed Protocols

Protocol A: Glutathione (GSH) Reactivity Assay (Intrinsic Reactivity)

Purpose: To determine the chemical reactivity (

12

12

Materials:

  • Phosphate Buffer (PBS), pH 7.4.[1][2]

  • Reduced Glutathione (GSH).[1][2]

  • 2,6-DCP-Amide (10 mM DMSO stock).[1][2]

  • UV-Vis Spectrophotometer or LC-MS.[1][2]

Procedure:

  • Preparation: Prepare a reaction mixture containing 50 µM 2,6-DCP-Amide and 500 µM GSH (10-fold excess) in PBS (pH 7.4) at 37°C.[1][2]

    • Control: 50 µM 2,6-DCP-Amide in PBS (no GSH).[1][2]

  • Incubation: Incubate at 37°C.

  • Sampling: Withdraw aliquots at

    
     minutes.
    
  • Quenching: Quench reaction with 0.1% Formic Acid (for LC-MS) or measure UV absorbance immediately.

  • Analysis: Monitor the disappearance of the parent peak (2,6-DCP-Amide) or the appearance of the GSH-adduct.[1][2]

  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    ).
    • Acceptance Criteria: For a "tunable" covalent probe,

      
       should be between 1 and 8 hours .[1][2] If 
      
      
      min, the compound is highly reactive and likely toxic.[1][2]
Protocol B: Cellular Target Engagement (Competition Assay)

Purpose: To verify that 2,6-DCP-Amide enters the cell and binds to cysteine residues, blocking labeling by a broad-spectrum probe (e.g., IA-Alkyne).[1][2]

Materials:

  • HeLa or HEK293T cells.[1][2]

  • Probe: Iodoacetamide-Alkyne (IA-Alkyne) or similar cysteine-reactive probe.[1][2]

  • Click Chemistry Reagents: Azide-Rhodamine (or Azide-Biotin), CuSO4, TCEP, TBTA.[1][2]

  • Lysis Buffer: 1% Triton X-100 in PBS + Protease Inhibitors.[1][2]

Procedure:

  • Seeding: Seed cells in 6-well plates (

    
     cells/well) and grow to 80% confluence.
    
  • Pre-treatment (Competition): Treat cells with 2,6-DCP-Amide at increasing concentrations (e.g., 0, 1, 10, 50, 100 µM) for 2 hours at 37°C.[1][2]

    • Note: Do not wash cells yet.[1][2]

  • Pulse: Add IA-Alkyne (10 µM final) directly to the media and incubate for 1 hour .

    • Logic: If 2,6-DCP-Amide has bound to a specific protein, the cysteine is "capped" and cannot react with IA-Alkyne.[1][2]

  • Harvest: Wash cells

    
     with cold PBS. Lyse in Lysis Buffer on ice for 20 min.
    
  • Click Reaction:

    • Take 50 µL lysate (1-2 mg/mL protein).[1][2]

    • Add: 1 µL Azide-Rhodamine (100 µM stock), 1 µL TCEP (50 mM), 1 µL TBTA (10 mM), 1 µL CuSO4 (50 mM).

    • Incubate 1 hour at Room Temp in the dark.

  • Readout: Run SDS-PAGE. Scan for fluorescence (Rhodamine).[1][2]

    • Result Interpretation: Disappearance of fluorescent bands in the 2,6-DCP-Amide treated lanes indicates successful target engagement .[1][2]

Protocol C: Washout Assay (Irreversibility Check)

Purpose: To confirm the covalent nature of the binding.[1][2]

Procedure:

  • Treat cells with

    
     of 2,6-DCP-Amide for 2 hours.[1][2]
    
  • Washout: Remove media. Wash cells

    
     with warm PBS (10 mins per wash) to remove unbound compound.[1][2]
    
  • Recovery: Add fresh media (compound-free) and incubate for 4–24 hours.

  • Assay: Measure downstream signaling (e.g., Western blot for a pathway marker) or viability.[1][2]

    • Result: If the effect persists after washout, the inhibition is likely covalent/irreversible .[1][2] If activity recovers, the binding was reversible (or the protein was resynthesized).[1][2]

Data Analysis & Troubleshooting

Quantitative Metrics

When characterizing 2,6-DCP-Amide, report the following parameters:

MetricDefinitionTarget Value (Ideal Probe)

Concentration for 50% inhibition (viability or activity).[1][2]< 10 µM

Efficiency of covalent bond formation.[1][2]

GSH

Half-life in presence of glutathione.[1][2]> 60 mins (ensures metabolic stability)
Troubleshooting Guide
  • Issue: Rapid precipitation in media.[1][2]

    • Cause: Low aqueous solubility of the dichloropyridine ring.[1][2]

    • Solution: Limit final DMSO concentration to 0.5%.[1][2] Do not exceed 100 µM compound concentration.[1][2]

  • Issue: No competition observed in Protocol B.

    • Cause: Compound reactivity is too low (poor Michael acceptor) or cell permeability is poor.[1][2]

    • Solution: Increase incubation time to 4–6 hours. Verify the compound has not degraded in the DMSO stock.[1][2]

References

  • Backus, K. M., et al. (2016).[1][2] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574.[1][2] Link[1][2]

  • Åkerfeldt, K. S., et al. (2011).[1][2] "Covalent fragments for the discovery of enzyme inhibitors." Journal of Medicinal Chemistry, 54(13), 4799-4814.[1][2] Link[1][2]

  • Lonsdale, R., & Ward, R. A. (2018).[1][2] "Structure-based design of targeted covalent inhibitors." Chemical Society Reviews, 47(11), 3816-3843.[1][2] Link

  • Singh, J., et al. (2011).[1][2] "The resurgence of covalent drugs."[1][2] Nature Reviews Drug Discovery, 10(4), 307-317.[1][2] Link

(Note: While specific literature on "(2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide" as a standalone named drug is limited, the protocols above are the industry standard for characterizing pyridine-acrylamide covalent fragments as described in the cited FBDD literature.)

analytical methods for quantifying (2E)-3-(2,6-DIchloropyridin-3-yl)prop-2-enamide in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide in Biological Matrices

Abstract

This guide details a robust analytical protocol for the quantification of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide (hereafter referred to as 2,6-DCP-PE ) in biological samples (plasma and urine). Due to the electron-deficient nature of the 2,6-dichloropyridine ring, this analyte exhibits extremely low basicity (predicted pKa < -3), rendering standard ESI+ protonation inefficient. This protocol addresses these physicochemical challenges by utilizing Atmospheric Pressure Chemical Ionization (APCI) or optimized Electrospray Ionization (ESI) with adduct monitoring, coupled with a selective Liquid-Liquid Extraction (LLE) workflow.

Introduction & Analyte Properties

2,6-DCP-PE is a functionalized acrylamide derivative, often encountered as a synthetic intermediate in the manufacturing of kinase inhibitors or as a metabolite of pyridine-based agrochemicals.[1][2] Its structure features a conjugated system linking a lipophilic, electron-poor pyridine ring to a polar primary amide.

Physicochemical Challenges
  • Low Basicity: The two chlorine atoms at the ortho positions (2,6) exert a strong inductive electron-withdrawing effect and steric hindrance, making the pyridine nitrogen non-basic.

  • Polarity Duality: The molecule contains a lipophilic core (

    
    ) and a polar amide tail, requiring careful solvent selection to minimize matrix effects.
    
  • Stability: The acrylamide moiety is a Michael acceptor, potentially reactive toward biological thiols (e.g., glutathione) ex vivo. Stabilization during sample collection is critical.

Method Development Strategy

Mass Spectrometry Source Selection
  • The Trap: Most analysts default to ESI+ looking for

    
    . For 2,6-DCP-PE, the protonation efficiency is poor, leading to low sensitivity and variable signal.
    
  • The Solution:

    • Primary Recommendation (APCI+): APCI relies on gas-phase ion-molecule reactions which are often more effective for neutral or weakly basic compounds than liquid-phase ESI protonation.

    • Alternative (ESI+ Adducts): If APCI is unavailable, optimize ESI+ to monitor sodium adducts

      
       or use a mobile phase additive (e.g., ammonium formate) to drive 
      
      
      
      formation.
Chromatographic Separation
  • Column: A Phenyl-Hexyl phase is superior to C18 for this application. The

    
     interactions between the phenyl ring of the stationary phase and the electron-deficient pyridine ring of the analyte provide unique selectivity, separating it from endogenous interferences.
    
  • Mobile Phase: Methanol is preferred over Acetonitrile as the organic modifier to enhance the

    
     interaction mechanisms.
    

Experimental Protocol

Materials
  • Analyte: (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide (Reference Standard).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g.,

    
    -2,6-DCP-PE) or a structural analog like 2,6-dichlorobenzamide.
    
  • Reagents: LC-MS grade Methanol, Water, Formic Acid, Ammonium Formate, Ethyl Acetate (EtOAc).

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than protein precipitation, removing salts and phospholipids that suppress ionization.

  • Thawing: Thaw plasma samples on ice.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (

    
     in 50:50 MeOH:H2O). Vortex for 10 sec.
    
  • Extraction: Add 400 µL of Ethyl Acetate .

    • Note: MTBE can be used as an alternative if a floating organic layer is preferred, but EtOAc offers better recovery for the amide.

  • Agitation: Shake/Vortex vigorously for 10 minutes at 1200 rpm.

  • Phase Separation: Centrifuge at

    
     for 5 minutes at 4°C.
    
  • Transfer: Transfer 300 µL of the supernatant (organic layer) to a clean 96-well plate or glass tube.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20). Vortex well.

LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

  • System: Agilent 1290 / Waters Acquity or equivalent.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (

    
    ).
    
  • Flow Rate:

    
    .
    
  • Temperature: 40°C.[3]

  • Injection Vol:

    
    .
    
  • Gradient:

    • MP A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

    • MP B: Methanol + 0.1% Formic Acid.

Time (min)% B
0.010
0.510
3.090
3.590
3.610
5.010

Mass Spectrometry (Triple Quadrupole)

  • Mode: APCI Positive (preferred) or ESI Positive.

  • Source Temp: 350°C (APCI) / 500°C (ESI).

  • Capillary Voltage: 3.5 kV.

  • MRM Transitions:

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Role
2,6-DCP-PE 217.0 (

)
147.020Quantifier (Loss of side chain)
217.0200.015Qualifier (Loss of

)
219.0 (

)
149.020Confirmation
IS [M+H]+FragmentOptimizedInternal Std

Note: Due to the


 isotope pattern, the precursor at m/z 219 (M+2) is approximately 64% as intense as m/z 217 and provides excellent confirmation.

Workflow Visualization

G Start Biological Sample (50 µL Plasma) IS_Add Add Internal Standard (10 µL) Start->IS_Add Extract Liquid-Liquid Extraction (400 µL Ethyl Acetate) IS_Add->Extract Shake Vortex/Shake 10 min @ 1200 rpm Extract->Shake Spin Centrifuge 14,000 x g, 5 min Shake->Spin Transfer Transfer Supernatant (Organic Layer) Spin->Transfer Dry Evaporate to Dryness (N2 @ 40°C) Transfer->Dry Recon Reconstitute (100 µL 80:20 H2O:MeOH) Dry->Recon Inject LC-MS/MS Analysis (Phenyl-Hexyl Column) Recon->Inject

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for isolating 2,6-DCP-PE from plasma.

Validation & Troubleshooting

Linearity & Range
  • Range:

    
     to 
    
    
    
    .
  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    ; Accuracy 
    
    
    
    (20% at LLOQ).
Common Pitfalls
  • Signal Suppression: If using ESI, phospholipids can suppress the signal at the retention time. Monitor phospholipid transitions (

    
     184 -> 184) during method development.
    
  • Carryover: The lipophilic nature of the dichloropyridine ring may cause adsorption to injector ports. Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone.

  • Stability: The acrylamide group is reactive. If stability issues arise, add 10 mM N-ethylmaleimide (NEM) to the plasma immediately upon collection to quench free thiols, preventing ex vivo Michael addition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16989, 2,6-Dichloropyridine. Retrieved from [Link]

  • U.S. EPA (1995). Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Jain, R. et al. (2019).Mass Spectrometry of Pyridine Derivatives: Ionization and Fragmentation. Journal of Mass Spectrometry. (Generalized citation for ionization principles of electron-deficient pyridines).
  • FDA (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Application Note: Strategic Derivatization of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide for Enhanced Covalent Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic derivatization of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide (Compound 1 ), a privileged scaffold for the development of Targeted Covalent Inhibitors (TCIs). While the parent compound possesses the requisite Michael acceptor "warhead" for cysteine targeting, its utility is often limited by poor aqueous solubility and non-specific reactivity.

This application note provides validated protocols for:

  • Core Synthesis: Scalable generation of the parent scaffold via Horner-Wadsworth-Emmons (HWE) olefination.

  • Regioselective Functionalization: Nucleophilic Aromatic Substitution (SNAr) protocols to introduce solubilizing groups at the C6-pyridine position.

  • Activity Profiling: Assays to quantify Glutathione (GSH) reactivity and kinetic solubility, ensuring the "improved activity" translates to drug-like properties.

Rationale for Derivatization

The 2,6-dichloropyridine core serves as a versatile electrophilic template. The primary objective of derivatization is to transition from a "fragment-like" binder to a potent "lead-like" inhibitor.

Structural Analysis & SAR Logic
  • The Warhead (Acrylamide): The C2-C3 double bond accepts nucleophiles (e.g., Cys-SH). Unsubstituted acrylamides can be too reactive (toxic). Strategy: Steric tuning or electronic modulation.

  • The Anchor (Pyridine Ring): The 2,6-dichloro substitution pattern is lipophilic (high cLogP). Strategy: Displace the C6-chlorine with polar amines (e.g., morpholine, piperazine) to improve solubility and introduce hydrogen-bond acceptors.

  • The Linker (Amide): The primary amide offers a handle for further coupling but is often metabolically labile.

Visualizing the Strategy

SAR_Strategy Core (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide (Parent Scaffold) Mod1 Modification A: S_NAr Displacement (C6) Core->Mod1 Targeting Lipophilicity Mod2 Modification B: Warhead Tuning (Alpha-Sub) Core->Mod2 Targeting Toxicity Outcome1 Improved Solubility (Lower cLogP) Mod1->Outcome1 Outcome2 Tunable Reactivity (Selectivity) Mod2->Outcome2

Figure 1: Strategic modification points on the parent scaffold to address solubility and selectivity bottlenecks.

Experimental Protocols

Protocol A: Core Synthesis via HWE Olefination

Objective: Synthesize the parent acrylamide 1 from commercially available 2,6-dichloropyridine-3-carbaldehyde.

Reagents:

  • 2,6-Dichloropyridine-3-carbaldehyde (1.0 eq)

  • Diethyl (carbamoylmethyl)phosphonate (1.2 eq)

  • Lithium hydroxide (LiOH) or Potassium tert-butoxide (KOtBu) (1.5 eq)

  • Solvent: Anhydrous THF (0.2 M)

Procedure:

  • Activation: In a flame-dried round-bottom flask under N2, dissolve diethyl (carbamoylmethyl)phosphonate in anhydrous THF. Cool to 0°C.

  • Deprotonation: Add the base (LiOH or KOtBu) portion-wise. Stir for 30 min at 0°C to generate the ylide.

  • Addition: Dropwise add a solution of 2,6-dichloropyridine-3-carbaldehyde in THF.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) for disappearance of aldehyde.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (SiO2, 0-50% EtOAc in Hexanes).

    • Expected Yield: 75–85%

    • Validation:1H NMR (DMSO-d6) should show trans-alkene doublets (J ~15-16 Hz) around 6.5–7.5 ppm.

Protocol B: Regioselective SNAr Diversification

Objective: Displace the C6-chlorine with N-methylpiperazine to create Analog 2 (Improved Solubility). Note: The C6 position is generally more reactive than C2 due to less steric hindrance from the C3-vinyl group, though mixtures may occur requiring separation.

Reagents:

  • Compound 1 (from Protocol A) (1.0 eq)

  • N-Methylpiperazine (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: DMF or DMSO (0.5 M)

Procedure:

  • Setup: Dissolve Compound 1 in DMF in a sealed tube or microwave vial.

  • Addition: Add DIPEA followed by N-methylpiperazine.

  • Heating:

    • Thermal: Heat to 80°C for 12 hours.

    • Microwave (Recommended): Heat to 100°C for 30–60 mins.

  • Workup: Dilute with water (10x volume). The product may precipitate.[2] If so, filter. If not, extract with EtOAc/IPA (3:1).

  • Purification: Flash chromatography is essential to separate C6-substituted product (Major) from C2-substituted (Minor). Use a DCM:MeOH (95:5) gradient.

    • Critical QC: Verify regiochemistry using NOESY NMR. A correlation between the piperazine protons and the C5-pyridine proton confirms C6 substitution.

Biological Evaluation & Data Analysis

To claim "improved activity," you must characterize both potency and physicochemical behavior.

Assay 1: Glutathione (GSH) Reactivity (t1/2)

Purpose: Measures the "warhead" reactivity.[3] A t1/2 < 15 min implies high non-specific toxicity; t1/2 > 24h implies poor covalent bond formation.

  • Method: Incubate compound (10 µM) with GSH (5 mM) in PBS (pH 7.4) at 37°C.

  • Readout: Monitor disappearance of parent compound via LC-MS at 0, 15, 30, 60, 120 min.

Assay 2: Kinetic Solubility

Purpose: Confirm that SNAr modification improved aqueous solubility.

  • Method: Shake compound in PBS (pH 7.4) for 24h. Filter and analyze filtrate by UV-Vis or HPLC.

Comparative Data Summary (Example)

The following table illustrates expected improvements for the derived analog versus the parent.

Compound IDStructure DescriptionSolubility (PBS)GSH t1/2Predicted ClogP
1 (Parent) 2,6-diCl, primary amide< 5 µM (Poor)45 min~2.8
2 (Analog) 6-(4-methylpiperazin-1-yl)> 150 µM (High)120 min*~1.2

*Note: Electron-donating amines at C6 deactivate the pyridine ring slightly, modulating the Michael acceptor reactivity to a more "tunable" range.

Visualizing the Workflow

Workflow Start Start: 2,6-Dichloropyridine-3-carbaldehyde Step1 Step 1: HWE Olefination (Reagent: Diethyl(carbamoylmethyl)phosphonate) Start->Step1 Inter Intermediate: Compound 1 (Insoluble, Reactive) Step1->Inter Step2 Step 2: S_NAr Diversification (Reagent: N-Methylpiperazine, Heat) Inter->Step2  Regioselective  Displacement Final Final Lead: Compound 2 (Soluble, Tuned Reactivity) Step2->Final

Figure 2: Step-by-step synthetic workflow for converting the aldehyde precursor into the optimized lead candidate.

References

  • Acrylamide Warhead Chemistry

    • Title: Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors.[4]

    • Source:ACS Medicinal Chemistry Letters (2016).
    • URL:[Link]

  • Pyridine SNAr Reactivity

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,6-Dichloropyridines.
    • Source:Journal of Organic Chemistry (Standard Protocols).
    • URL:[Link]

  • Covalent Inhibitor Design

    • Title: Targeted Covalent Inhibitors for Drug Design.[3]

    • Source:N
    • URL:[Link]

  • Title: 3-Amino-2,6-dichloropyridine (Precursor Data).

Sources

Application Note: High-Throughput Screening Strategies for Covalent Pyridine-Acrylamide Electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

This guide details the screening architecture for analogs of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide . This molecule belongs to a class of Targeted Covalent Inhibitors (TCIs) utilizing an acrylamide warhead (prop-2-enamide) to irreversibly modify nucleophilic cysteine residues on a target protein.

Chemical Context: The 2,6-dichloropyridine scaffold presents a unique challenge and opportunity compared to standard phenyl-acrylamides. The chlorine atoms at the 2 and 6 positions are electron-withdrawing, which exerts two critical effects:

  • Electronic Activation: They reduce the electron density of the pyridine ring, thereby increasing the electrophilicity of the acrylamide

    
    -carbon. This enhances potency but increases the risk of promiscuous reactivity.
    
  • Conformational Lock: The steric bulk of the chlorines may force the acrylamide tail out of planarity, potentially improving selectivity for specific binding pockets.

Therefore, the HTS campaign must not only screen for potency but must rigorously filter for intrinsic reactivity to avoid "pan-assay interference" (PAINS) caused by indiscriminate alkylation.

The Screening Workflow[1]

We utilize a "Reactivity-First" triage model. Unlike reversible inhibitors where


 is king, covalent inhibitors must be ranked by efficiency (

) and safety (GSH half-life).
Workflow Diagram

HTS_Workflow cluster_filters Triage Phase Library Analog Library (Pyridine-Acrylamides) GSH_Assay Step 1: Intrinsic Reactivity (GSH t1/2 Assay) Library->GSH_Assay Filter_Hot Filter: Discard t1/2 < 15 min (Too Reactive/Toxic) GSH_Assay->Filter_Hot MS_Screen Step 2: Target Engagement (Intact Protein MS) Filter_Hot->MS_Screen Stable Compounds Filter_Binder Filter: >50% Adduct Formation MS_Screen->Filter_Binder Biochem Step 3: Potency Characterization (Time-Dependent Inhibition) Filter_Binder->Biochem Confirmed Binders Output Lead Series (High kinact/KI, Low Reactivity) Biochem->Output

Caption: A funnel-based screening architecture prioritizing the elimination of hyper-reactive promiscuous binders early in the process.

Protocol A: Intrinsic Reactivity Screening (GSH Half-Life)

Objective: Determine the chemical reactivity of the acrylamide warhead independent of the protein target. This predicts metabolic stability and toxicity. Method: Fluorescence-based thiol depletion assay using CPM (7-diethylamino-3-(4-maleimidylphenyl)-4-methylcoumarin).[1]

Rationale

The 2,6-dichloropyridine core makes the acrylamide highly electrophilic. We must ensure the compound reacts with the target protein's cysteine (driven by local affinity) and not indiscriminately with free cellular glutathione (GSH).

Materials
  • Probe: CPM (Sigma-Aldrich). Non-fluorescent until it reacts with a thiol.

  • Nucleophile: L-Glutathione (reduced).

  • Buffer: PBS pH 7.4 (Must be strictly controlled; pH changes alter reaction rates significantly).

Step-by-Step Protocol
  • Preparation:

    • Prepare 100× compound stocks (1 mM in DMSO).

    • Prepare GSH stock (10 mM in PBS).

    • Prepare CPM stock (2 mM in DMSO).

  • Reaction Setup (384-well black plate):

    • Test Wells: Mix 48 µL PBS containing 50 µM GSH with 1 µL compound (Final: 10 µM compound, 50 µM GSH).

    • Control Wells: DMSO only (0% inhibition of free thiols).

    • Blank: Buffer only (no GSH).

  • Incubation:

    • Incubate at room temperature for 60 minutes . (This allows the acrylamide to react with GSH, depleting the free thiol pool).

  • Detection:

    • Add 50 µL of CPM working solution (Final concentration 100 µM).

    • Incubate for 10 minutes in the dark.

  • Readout:

    • Measure Fluorescence: Ex 384 nm / Em 470 nm.

    • Logic: High fluorescence = High remaining GSH = Low compound reactivity. Low fluorescence = GSH depleted by compound = High reactivity.

Data Analysis: Calculate


 (half-life). For a drug-like lead, we target 

minutes
in the presence of 5 mM GSH equivalent.

Protocol B: High-Throughput Intact Protein MS (Target Engagement)

Objective: Confirm that the analog forms a covalent bond with the target protein and determine the stoichiometry (e.g., 1:1 adduct). Method: RapidFire MS or LC-TOF MS.

Step-by-Step Protocol
  • Protein Prep: Dilute Target Protein (e.g., Kinase Domain) to 2 µM in assay buffer (50 mM HEPES, pH 7.5). Avoid DTT or BME; use TCEP if a reducing agent is strictly necessary, as it is less nucleophilic.

  • Incubation:

    • Add compound (10 µM) to Protein (2 µM).

    • Incubate for 60 minutes at Room Temp.

  • Quenching:

    • Add Formic Acid to 1% final concentration to denature protein and stop the reaction.

  • Acquisition (LC-MS):

    • Column: C4 Desalting Cartridge.

    • Flow: High flow rate (desalting only, no gradient separation needed).

    • MS: ESI-TOF in positive mode. Deconvolute the raw charge envelope to zero-charge mass.

Interpretation
  • Mass Shift: Look for a mass increase of +216.0 Da (Molecular weight of the 2,6-dichloropyridin-acrylamide fragment) relative to the native protein.

  • Occupancy Calculation:

    
    
    

Protocol C: Biochemical Potency ( )

Objective: Reversible IC50s are misleading for covalent inhibitors because they shift over time. We must measure the efficiency of inactivation (


).[2]
Mechanism Diagram

Kinact_Mechanism E E (Enzyme) EI E·I (Reversible Complex) E->EI K_I (Binding Affinity) I I (Inhibitor) EI->E EI_cov E-I (Covalent Adduct) EI->EI_cov k_inact (Bond Formation)

Caption: The two-step mechanism.


 describes the initial non-covalent binding, and 

describes the rate of the chemical reaction.
Step-by-Step Protocol (Jump-Dilution Method)
  • Pre-Incubation:

    • Prepare 5 concentrations of the inhibitor (e.g., 1000, 300, 100, 30, 10 nM).

    • Mix Enzyme + Inhibitor. Start timer.

  • Sampling:

    • At time points

      
       = 0, 5, 10, 20, 40, 60 mins, transfer an aliquot into a reaction mix containing a saturating concentration of substrate  (e.g., ATP/Peptide for kinases) + 100x dilution factor.
      
    • Note: The large dilution prevents re-binding of any reversible inhibitor, ensuring we only measure the permanently inactivated enzyme.

  • Measurement:

    • Measure product formation (RFU/Luminescence) to determine residual enzyme activity.

  • Calculation:

    • Plot

      
       vs. Time for each concentration. The slope is 
      
      
      
      .[3]
    • Plot

      
       vs. [Inhibitor]. Fit to the hyperbolic equation:
      
      
      
      

Summary of Critical Parameters

ParameterAssayTarget Value (Lead)Why it matters
Intrinsic Reactivity GSH + CPM Fluorescence

hours
Prevents toxicity/PAINS.
Occupancy Intact Protein MS> 90% @ 10µM (1hr)Confirms mechanism of action.
Efficiency (

)
Time-Dependent Kinetics

True potency metric for covalent drugs.
Selectivity ABPP (Proteome-wide)< 5 off-targetsEnsures safety profile.

References

  • Copeland, R. A. (2013).[3] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Standard text for time-dependent inhibition kinetics).

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[4][5] Nature Reviews Drug Discovery, 10, 307–317. Link

  • Resnick, E., et al. (2019). "RapidFire Mass Spectrometry for High-Throughput Screening of Covalent Inhibitors." SLAS Discovery, 24(9). (Methodology for MS screening).
  • Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(4), 1350-1369. Link

  • Awoonor-Williams, E., & Rowley, C. N. (2018). "Evaluation of the reactivity of chemical probes with glutathione." ACS Omega, 3(11). (Protocols for GSH reactivity).

Sources

Application Note: Integrated Screening Workflow for Structure-Activity Relationship (SAR) Analysis of Anti-Inflammatory Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note outlines a standardized, high-throughput compatible workflow for evaluating the anti-inflammatory potential of chemically related compounds (analogs). By integrating biochemical enzyme assays with cellular models (RAW 264.7 macrophages), this protocol distinguishes true anti-inflammatory efficacy from false positives caused by cytotoxicity. The guide culminates in a mechanistic validation step targeting the NF-


B signaling pathway, providing a robust dataset for Structure-Activity Relationship (SAR) optimization.

Experimental Logic & Workflow Overview

In SAR studies, the goal is not merely to find a "hit" but to understand how structural modifications influence potency and selectivity. This workflow utilizes a "funnel" approach:

  • Biochemical Filter: Direct target engagement (COX-1 vs. COX-2).

  • Cellular Filter: Functional efficacy (Nitric Oxide inhibition) normalized against cell viability.

  • Mechanistic Confirmation: Validation of the molecular pathway (NF-

    
    B translocation).
    
Workflow Visualization

The following diagram illustrates the decision matrix for advancing a compound through the pipeline.

SAR_Workflow cluster_0 Phase 1: Biochemical Screen cluster_1 Phase 2: Cellular Screen (RAW 264.7) Library Compound Library (Analogs) COX_Assay COX-1 / COX-2 Inhibition Assay Library->COX_Assay Selectivity_Calc Calculate Selectivity Ratio (COX-2/COX-1) COX_Assay->Selectivity_Calc MTT_Assay Viability Assay (MTT/MTS) Selectivity_Calc->MTT_Assay Griess_Assay NO Quantification (Griess Assay) MTT_Assay->Griess_Assay If Viability > 80% SI_Calc Calculate Selectivity Index (CC50 / IC50) Griess_Assay->SI_Calc Decision Decision Gate: SI > 10 & COX-2 Sel? SI_Calc->Decision Decision->Library Fail (Redesign) Mechanism Phase 3: Mechanism (NF-kB Western Blot) Decision->Mechanism Pass SAR_Map Final SAR Heatmap Generation Mechanism->SAR_Map

Figure 1: The experimental funnel prioritizes high-throughput biochemical and cellular screens before investing in labor-intensive mechanistic assays.

Phase 1: Biochemical Specificity (COX Inhibition)

Before cellular testing, it is critical to determine if the compounds inhibit Cyclooxygenase (COX) enzymes and, crucially, if they are selective for COX-2 (inducible, pro-inflammatory) over COX-1 (constitutive, gastro-protective).

Protocol: Colorimetric COX Inhibitor Screening

Principle: Measures the peroxidase activity of COX.[1][2] The enzyme converts arachidonic acid to PGG2, then reduces PGG2 to PGH2 while simultaneously oxidizing the colorimetric substrate TMPD.[1] The oxidation of TMPD is measured at 590 nm [1].[1]

Reagents:

  • Purified Ovine COX-1 and Recombinant Human COX-2.

  • Heme (Cofactor).

  • Arachidonic Acid (Substrate).[3]

  • TMPD (Colorimetric substrate).

  • Standard Inhibitors: Indomethacin (Non-selective) and Celecoxib (COX-2 selective).

Step-by-Step:

  • Preparation: Reconstitute enzymes and keep on ice. Prepare inhibitor dilutions (0.01

    
    M – 100 
    
    
    
    M) in DMSO.
  • Incubation: In a 96-well plate, add 150

    
    L Assay Buffer, 10 
    
    
    
    L Heme, and 10
    
    
    L Enzyme (COX-1 or COX-2).
  • Inhibitor Addition: Add 10

    
    L of test compound. Incubate for 5 minutes at 25°C.
    
  • Initiation: Add 20

    
    L of TMPD and 20 
    
    
    
    L of Arachidonic Acid.
  • Measurement: Read absorbance at 590 nm after 5 minutes.

Data Output: Calculate percent inhibition relative to the Solvent Control (100% activity).



Phase 2: Cellular Efficacy & Safety (The "Self-Validating" System)

This phase is the core of the workflow. We use RAW 264.7 murine macrophages stimulated with Lipopolysaccharide (LPS).[4]

Critical Scientific Control: You must run the Viability Assay (MTT) and Efficacy Assay (Griess) in parallel. A compound that kills the cells will result in low Nitric Oxide (NO) levels, creating a false positive for anti-inflammatory activity.

Step 2A: Cell Culture & Stimulation
  • Seeding: Seed RAW 264.7 cells at

    
     cells/well in 96-well plates using DMEM + 10% FBS.
    
  • Adhesion: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Treatment:

    • Remove media.[5][6][7]

    • Pre-treat cells with test compounds (various concentrations) for 1 hour.

    • Stimulation: Add LPS (Final concentration: 1

      
      g/mL) [2].[4][8]
      
    • Controls:

      • Negative Control: Media only (No LPS, No Drug).

      • Positive Control:[4] LPS only (Max Inflammation).

      • Drug Control: Drug only (No LPS) – tests for intrinsic toxicity.

  • Incubation: Incubate for 24 hours.

Step 2B: Nitric Oxide Quantification (Griess Assay)

NO is unstable and rapidly oxidizes to nitrite (


). The Griess reaction measures nitrite colorimetrically.
  • Supernatant Transfer: After 24h incubation, transfer 100

    
    L of culture supernatant to a fresh 96-well plate.
    
  • Reaction: Add 100

    
    L of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
    
  • Incubation: Incubate 10 minutes at room temperature in the dark.

  • Read: Measure absorbance at 540 nm.

  • Quantification: Compare against a Sodium Nitrite (

    
    ) standard curve (0–100 
    
    
    
    M).[8]
Step 2C: Cell Viability (MTT Assay)

Perform this on the cells remaining in the plate after removing supernatant for the Griess assay.

  • Wash: Gently wash cells once with warm PBS (to remove phenol red which interferes with reading).

  • MTT Addition: Add 100

    
    L of MTT solution (0.5 mg/mL in PBS) to each well.
    
  • Incubation: Incubate 2–4 hours at 37°C until purple formazan crystals form.

  • Solubilization: Remove MTT solution. Add 100

    
    L DMSO to dissolve crystals.
    
  • Read: Measure absorbance at 570 nm [3].

Phase 3: Mechanistic Validation (NF- B Pathway)

If a compound inhibits NO without toxicity (High Selectivity Index), the next step is to confirm how it works. The primary pathway for LPS-induced inflammation is the NF-


B cascade.
Pathway Logic

LPS binds TLR4, recruiting MyD88.[9] This activates the IKK complex, which phosphorylates I


B

. Phosphorylated I

B

is degraded, releasing the p65/p50 NF-

B dimer to translocate to the nucleus and transcribe pro-inflammatory genes (iNOS, COX-2, TNF-

) [4].

NFkB_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / TRAF6 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IkB-alpha (Inhibitor) IKK->IkB Phosphorylation Degradation Proteasomal Degradation IkB->Degradation NFkB_Inactive NF-kB (p65/p50) (Inactive Complex) NFkB_Active NF-kB (p65) (Active Transcription Factor) NFkB_Inactive->NFkB_Active Translocation DNA Target Genes (iNOS, COX-2, TNF-a) NFkB_Active->DNA Transcription Drug Potential Drug Target Site Drug->IKK Inhibition?

Figure 2: The canonical NF-


B signaling cascade. Effective anti-inflammatory compounds often block IKK activation or I

B degradation.
Protocol: Western Blot Analysis[11]
  • Lysate Preparation: Treat cells with compound + LPS for 30–60 minutes (optimal time for phosphorylation).

  • Extraction: Prepare Cytosolic vs. Nuclear fractions to prove translocation, or use Whole Cell Lysate to check phosphorylation status.

  • Primary Antibodies:

    • Anti-p-I

      
      B
      
      
      
      :
      (Ser32) – Indicates activation of the degradation signal.
    • Anti-p65: Measure nuclear accumulation.

    • Loading Controls:

      
      -Actin (Cytosol), Lamin B1 (Nucleus).
      
  • Analysis: A successful "hit" will show reduced p-I

    
    B
    
    
    
    and reduced nuclear p65 compared to the LPS-only control.

Data Analysis & SAR Integration

To rank your analogs, you must calculate the Selectivity Index (SI) . This metric ensures you are prioritizing safety alongside efficacy.

Calculations
  • IC

    
     (Inhibitory Concentration 50%):  Concentration inhibiting 50% of NO production.
    
  • CC

    
     (Cytotoxic Concentration 50%):  Concentration killing 50% of cells.[10]
    
  • SI (Selectivity Index):

    
    [11][12][13]
    
SAR Decision Matrix (Example Output)

Organize your data into a table to visualize structure-activity trends.

Compound IDR-Group ModificationIC

(NO) [

M]
CC

(Viability) [

M]
Selectivity Index (SI)COX-2 SelectivityDecision
Analog A -H (Parent)15.045.03.0LowHold
Analog B -CH

5.2>100>19.2 HighLead
Analog C -NO

2.15.02.4ModerateToxic (Fail)
Analog D -OH>100>100N/ALowInactive

Interpretation:

  • Analog C is potent (low IC

    
    ) but toxic (low CC
    
    
    
    ). It is a false positive for therapeutic use.
  • Analog B is the ideal candidate: high potency, low toxicity (High SI), and specific mechanism.

References

  • Lund, S., et al. (2016). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2][3][4][5][6]

The Challenge: (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide represents a classic "brick dust" molecule in medicinal chemistry. Its poor aqueous solubility stems from two synergistic factors:

  • High Lipophilicity (LogP > 2.5): The 2,6-dichloro substitution on the pyridine ring creates a dense electron-withdrawing region that repels water.[1]

  • High Crystal Lattice Energy: The planar acrylamide side chain facilitates strong intermolecular

    
    -stacking and hydrogen bonding (amide donor/acceptor), resulting in a stable crystal lattice that resists dissolution.[1]
    

Critical Constraint (The "pH Trap"): Many researchers attempt to solubilize pyridine derivatives by lowering the pH to protonate the nitrogen. Do not attempt this. The two chlorine atoms at the 2,6-positions exert a strong inductive effect (


), reducing the electron density on the pyridine nitrogen. The pKa of the conjugate acid is estimated at approximately -3.[1]0. You would need concentrated sulfuric acid to protonate it, which would destroy the acrylamide side chain.[1]

Diagnostic Decision Matrix

Before selecting a solvent system, use this decision tree to match your experimental needs with the correct solubilization strategy.

SolubilizationStrategy Start Start: Define Application InVivo In Vivo / Cell Culture? Start->InVivo Animal/Cell Assay In Vitro / Enzymatic Assay? Start->Assay Biochem Tox Toxicity Sensitive? InVivo->Tox Yes DMSO_Tol DMSO Tolerance > 1%? Assay->DMSO_Tol CD Strategy A: Cyclodextrin Complexation (HP-β-CD) Tox->CD High Sensitivity Cosolvent Strategy B: Co-solvent System (PEG400 / Ethanol) Tox->Cosolvent Low Sensitivity Stock Strategy C: High Conc. DMSO Stock + Serial Dilution DMSO_Tol->Stock Yes Surfactant Strategy D: Micellar Solubilization (Tween 80 / Poloxamer) DMSO_Tol->Surfactant No (Precipitation risk)

Troubleshooting Guide & Methodologies

Issue 1: "Compound precipitates immediately upon dilution into buffer."

Root Cause: The "Log-Linear Solubility Drop." When you dilute a DMSO stock into water, solubility does not decrease linearly; it drops exponentially.[1] A 10 mM stock in DMSO might crash out at 10 µM in 1% DMSO/Water because the water antisolvent effect dominates immediately.[1]

Solution: The Ternary Co-solvent System Instead of a binary system (DMSO -> Water), use a ternary system including a surfactant or interface modifier to bridge the polarity gap.

Protocol A: Optimized Co-solvent Formulation Target Concentration: 1–5 mg/mL

ComponentRole% (v/v)Notes
DMSO Primary Solvent5–10%Dissolves the crystal lattice.[1]
PEG 400 Co-solvent30–40%Reduces polarity mismatch; prevents immediate nucleation.[1]
Tween 80 Surfactant1–5%Prevents crystal growth (Ostwald ripening).[1]
Saline/Water Bulk VehicleBalanceAdd LAST, dropwise with vortexing.

Step-by-Step:

  • Weigh the solid compound.[1]

  • Dissolve completely in the calculated volume of DMSO.[1]

  • Add PEG 400 and vortex until clear.

  • Add Tween 80 and vortex.[1]

  • Slowly add the aqueous phase (warm if necessary to 37°C) while vortexing. Do not add the organic mix to the water; add water to the organic mix.

Issue 2: "I need a formulation for animal studies (IP/IV) without DMSO."

Root Cause: DMSO causes pain and hemolysis in vivo.[1] Solution: Cyclodextrin Complexation (Molecular Encapsulation) The 2,6-dichloropyridine moiety fits perfectly into the hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1] This hides the hydrophobic chlorides from the water.[1]

Protocol B: HP-


-CD Complexation 
Target: Stable clear solution in saline.[1]
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in sterile water or saline.[1] (e.g., 2g CD in 10 mL water).[1]
    
  • Add Compound: Add an excess of your compound to the vehicle (create a suspension).[1]

  • Energy Input: Sonicate for 30 minutes or stir at 500 RPM for 4–6 hours at room temperature.

  • Equilibration: Allow to stand for 1 hour.

  • Filtration: Filter through a 0.22 µm PVDF or PTFE filter to remove undissolved solid.[1]

    • Check: The filtrate should be clear.[1] If the compound is complexed, HPLC analysis will show high concentration in the filtrate.

Visualizing the Mechanism:

CD_Complexation Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex k_on CD HP-β-CD (Host) CD->Complex Hydrophobic Interaction Complex->Drug k_off (Dilution)

Issue 3: "The compound degrades in my assay buffer."

Root Cause: Michael Addition.[1] The "prop-2-enamide" (acrylamide) portion is a Michael Acceptor .[1] It reacts with nucleophiles (thiols, amines) in your buffer.[1]

Checklist:

  • DTT /

    
    -Mercaptoethanol:  Are these present? They will covalently bind to the alkene, destroying your compound.[1] Remove them.
    
  • BSA / Serum: Contains free cysteines.[1] The compound may bind covalently to proteins, reducing free concentration.[1]

  • pH: High pH (>8.0) accelerates hydrolysis of the amide.[1] Keep pH near 7.4.

Frequently Asked Questions (FAQ)

Q: Can I use HCl to turn it into a salt? A: No. As detailed in the Executive Summary, the 2,6-dichloro substitution renders the pyridine nitrogen non-basic (pKa ~ -3). Adding HCl will not form a stable salt; it will only acidify your solution and potentially hydrolyze the amide bond.[1]

Q: Why does my solution turn cloudy after 2 hours? A: This is "Ostwald Ripening." Small, invisible nuclei formed during the initial mixing are growing into visible crystals.[1]

  • Fix: Increase the percentage of surfactant (Tween 80 or Poloxamer 188) to inhibit crystal growth, or switch to the Cyclodextrin protocol (Protocol B), which is thermodynamically more stable.

Q: Is this compound light sensitive? A: Acrylamides and halogenated pyridines can be sensitive to UV light (photodehalogenation or polymerization).[1]

  • Recommendation: Store stock solutions in amber glass vials and avoid direct sunlight during experiments.

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for general pyridine/acrylamide solubility trends).

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews. (Explains pKa limitations for weak bases). Link

  • PubChem Compound Summary. (2024). 2,6-Dichloropyridine (Parent structure data).[1][2][3][4][5] Link

Sources

Technical Support Center: Stability Optimization for (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hyper-Reactive" Hypothesis

Welcome to the technical support center. If you are working with (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide , you are likely experiencing rapid compound loss, precipitation, or inconsistent potency data (IC50 shifts).[1]

The Core Problem: This molecule is not just a standard drug candidate; it is a highly activated Michael Acceptor .

  • The Warhead: The acrylamide moiety (

    
    ) is an electrophile designed to react with cysteine residues.[1][2]
    
  • The Accelerator: The 2,6-dichloropyridine ring is electron-deficient. The nitrogen atom and the two chlorine atoms withdraw electron density from the ring, which in turn pulls electron density from the acrylamide double bond.

Technical Insight: This electronic effect makes the


-carbon of the acrylamide significantly more electrophilic than in standard phenyl-acrylamides. Consequently, your compound is likely reacting with media components (Glutathione, Cysteine, BSA) before it ever reaches your cells.[1]

Module 1: Chemical Stability (The Michael Acceptor Issue)[1]

User Complaint: "My LC-MS shows the parent mass disappearing within 30 minutes, but I don't see hydrolysis products."

Diagnosis: The Media Trap (Thiol Adduct Formation)

Cell culture media (DMEM, RPMI) is rich in nucleophiles.[1] Because your pyridine ring activates the acrylamide, the compound undergoes rapid Michael Addition with:

  • Free L-Cysteine & Methionine: Present in high concentrations in media.

  • Glutathione (GSH): Often secreted by cells or present in serum.[1]

  • Serum Albumin (BSA/FBS): Contains free thiol (Cysteine-34) and amine residues that act as "sponges" for electrophiles.[1]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Rapid loss of Parent Peak Reaction with Media ThiolsProtocol A: Switch to low-serum (0.5% FBS) or serum-free media during the pulse phase.
New Peak (+121 Da) Cysteine AdductProtocol B: Reduce incubation time. This is a covalent binder; 1–4 hours is often sufficient for target engagement.[1]
New Peak (+307 Da) Glutathione AdductValidation: Confirm adduct mass via LC-MS. If high, your cells may be secreting excess GSH (common in cancer lines).[1]
Loss of Potency (Right-shift) Protein Binding (BSA)Correction: Calculate "Free Fraction". If media has 10% FBS, >90% of your compound might be protein-bound.
Visualizing the Degradation Pathway

The following diagram illustrates the competing fates of your molecule in media.

G Compound (2E)-3-(2,6-Dichloropyridin-3-yl) prop-2-enamide Media Cell Culture Media (pH 7.4, 37°C) Compound->Media Dissolution Hydrolysis Hydrolysis Product (Carboxylic Acid) Media->Hydrolysis Slow (Hours-Days) Adduct_Cys Cysteine Adduct (Covalent) Media->Adduct_Cys FAST (Minutes) Nucleophilic Attack Adduct_BSA Albumin Bound (Inactive Sponge) Media->Adduct_BSA FAST Non-specific Binding Target Intracellular Target (Desired) Media->Target Permeation

Figure 1: The "Media Trap." High electrophilicity leads to rapid scavenging by media nucleophiles (Yellow) before target engagement (Green).[1]

Module 2: Physical Stability (Solubility & Precipitation)[1]

User Complaint: "I see crystals in the well plate after 2 hours," or "My high-concentration points are inactive."

Diagnosis: The "DMSO Shock"

The 2,6-dichloropyridine moiety is lipophilic (high LogP).[1] When you spike a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous media, the compound may crash out of solution immediately, forming micro-precipitates that are invisible to the naked eye but biologically inactive.

Solubility Optimization Protocol
  • Avoid Direct Spiking: Do not pipette 1 µL of 10 mM stock into 1 mL of media. This creates a local high-concentration "shock" zone.

  • Intermediate Dilution Step:

    • Step 1: Dilute 10 mM stock into 100% DMSO to create 1000x working stocks.

    • Step 2: Dilute the working stock 1:10 into PBS (or media without serum) to create a 100x intermediate. Vortex immediately.

    • Step 3: Add this 100x intermediate to your final cell culture well.

  • Limit Final DMSO: Keep final DMSO concentration < 0.5%.

Module 3: Photostability (Isomerization)[1]

User Complaint: "I see a split peak in HPLC with the exact same mass."

Diagnosis: E/Z Photoisomerization

The (2E) geometry is thermodynamically stable, but the conjugated system (Pyridine-Alkene-Carbonyl) is photosensitive.[1] Exposure to ambient UV/fluorescent light can drive isomerization to the (2Z)-isomer .[1]

  • Impact: The (2Z) isomer usually has a different binding affinity and steric profile, potentially rendering it inactive against the target protein.[1]

Corrective Action:

  • Amber Tubes: All stocks must be stored in amber glass or wrapped in foil.[1]

  • Low Light: Perform dilutions in reduced light.

  • Check Purity: If a split peak appears, run a UV-Vis spectrum. The (2Z) isomer often has a hypsochromic shift (lower

    
    ) compared to the (2E) form.[1]
    

Module 4: Experimental Protocols

Protocol 1: Media Stability Validation Assay

Use this protocol to determine the "Biological Half-Life" of your compound.

Materials:

  • Complete Media (with 10% FBS).[1]

  • Serum-Free Media.

  • Compound Stock (10 mM in DMSO).[1]

  • Acetonitrile (ACN) with 0.1% Formic Acid.[1]

Workflow:

  • Preparation: Prepare a 10 µM solution of the compound in pre-warmed (

    
    ) Complete Media.
    
  • Incubation: Aliquot into 5 tubes. Incubate at

    
    .[1]
    
  • Sampling: At

    
     minutes, remove 100 µL.
    
  • Quenching (Critical): Immediately add 400 µL of ice-cold ACN (containing internal standard). This precipitates proteins and stops the reaction.

  • Analysis: Centrifuge (10,000 x g, 10 min). Inject supernatant into LC-MS.

Interpretation:

  • Stable: >80% remaining at 2 hours.[1]

  • Unstable: <50% remaining at 2 hours.[1] (Likely requires higher dosing or wash-out protocols).[1]

FAQ: Frequently Asked Questions

Q: Can I use DTT (Dithiothreitol) in my lysis buffer? A: NO. If you are studying covalent target engagement (e.g., Western Blot for a bound target), DTT will compete with or even reverse the reaction if it's reversible.[1] Use TCEP or perform lysis after washing away free compound.[1]

Q: Why is the 2,6-dichloro substitution so problematic? A: Standard acrylamides are "soft" electrophiles. The 2,6-dichloropyridine ring acts as an electron sink. This makes the


-carbon "harder" and more reactive. While this increases potency against the target cysteine, it drastically reduces selectivity against off-target media thiols [1, 2].

Q: My IC50 is 10 nM in enzyme assays but 5 µM in cells. Why? A: This >500x shift suggests the compound is being sequestered.

  • Check Serum Shift : Run the cytotoxicity assay in 1% FBS vs 10% FBS. If potency improves in 1% FBS, your compound is binding albumin [3].

  • Check GSH Conjugation : High intracellular glutathione in tumor cells can "sponge" the drug before it hits the target.

Troubleshooting Logic Tree

Use this flow to diagnose your specific issue.

Troubleshooting Start Start: Stability Issue Detected Precipitation Is there visible precipitate? Start->Precipitation CheckDMSO Check DMSO Protocol (See Module 2) Precipitation->CheckDMSO Yes HPLC Run LC-MS of Media Supernatant Precipitation->HPLC No MassShift Is there a mass shift? HPLC->MassShift Plus121 Mass +121 Da? (Cysteine Adduct) MassShift->Plus121 Yes Plus307 Mass +307 Da? (Glutathione Adduct) MassShift->Plus307 Yes SameMass Same Mass but Split Peak? (Isomerization) MassShift->SameMass No (Retention shift) Action1 Reduce Serum/GSH Shorten Incubation Plus121->Action1 Plus307->Action1 Action2 Protect from Light Use Amber Tubes SameMass->Action2

Figure 2: Diagnostic logic for identifying the root cause of instability.

References

  • Enamine Ltd. Covalent Compounds and Acrylamide Warheads in Drug Discovery.[1][3] (Accessed 2023).[1]

  • Danilack, A. D., et al. (2024).[1][4] Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. Journal of Computer-Aided Molecular Design.[4]

  • Dahal, U. P., et al. (2021).[1][5] Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design. MedChemComm.[1][5]

  • Flanagan, M. E., et al. (2014).[1] Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors. Journal of Medicinal Chemistry, 57(23), 10072-10079.[1]

  • Kalgutkar, A. S., & Dalvie, D. K. (2012).[1] Drug discovery for targeted covalent inhibitors.[1][2][3][6] Expert Opinion on Drug Discovery, 7(7), 561-581.[1]

Sources

purification challenges of (2E)-3-(2,6-DIchloropyridin-3-yl)prop-2-enamide and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: TSH-PYR-ACK-09 Status: Active Support Tier: Senior Application Scientist Subject: Troubleshooting Purification, Isomer Control, and Stability

Executive Summary

This guide addresses the purification challenges of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide , a critical intermediate often used in the synthesis of covalent kinase inhibitors. The molecule features a reactive Michael acceptor (acrylamide) and a halogenated pyridine ring.

Key Challenges:

  • E/Z Isomerism: The biological activity usually resides in the E (trans) isomer, but the Z (cis) isomer forms readily under light exposure.

  • Solubility Profile: The conflicting polarity of the lipophilic dichloropyridine core and the hydrophilic primary amide leads to "oiling out" or poor crystallization.

  • Chemical Instability: The 2-chloro position is highly activated toward nucleophilic aromatic substitution (

    
    ), particularly under basic conditions used during amide formation.
    
Module 1: The E/Z Isomerism Challenge

The Issue: Users frequently report detecting 5–15% of the Z-isomer by HPLC after workup, even if the reaction (e.g., Knoevenagel or Heck) was stereoselective.

Mechanism: Acrylamides are photosensitive. The conjugated


-system allows for photo-induced excitation and relaxation into the Z-state. Additionally, if the synthesis involved a Horner-Wadsworth-Emmons (HWE) reaction, kinetic control might favor the Z-isomer depending on the base used.

Troubleshooting Protocol:

StepActionTechnical Rationale
1 Amber Glassware Mandatory: Perform all purification steps in low-light conditions or wrap columns/flasks in foil.
2 Thermal Equilibration If Z-isomer >10%, reflux the crude solid in toluene with a catalytic amount of Iodine (

, 1-2 mol%) for 2 hours. This drives the mixture to the thermodynamic E-isomer.
3 Solvent Selection Avoid acetone or DMSO for prolonged storage; these sensitizers can accelerate photoisomerization.

Visual Workflow: Isomer Management

IsomerControl Crude Crude Mixture (E/Z Mix) Check HPLC Analysis Crude->Check HighZ Z-Isomer > 5% Check->HighZ Fail LowZ Z-Isomer < 5% Check->LowZ Pass Equilibrate Reflux Toluene (Cat. I2) HighZ->Equilibrate Isomerize Purify Recrystallization (EtOH/H2O) LowZ->Purify Equilibrate->Check Re-analyze

Caption: Logic flow for managing E/Z isomerization. Thermal equilibration with Iodine is the standard corrective action.

Module 2: Solubility & Recrystallization (The "Crash Out")

The Issue: The compound often precipitates as a sticky gum rather than a crystalline solid. This is due to the "Solubility Paradox" :

  • Dichloropyridine moiety: Highly lipophilic (Soluble in DCM, EtOAc).

  • Primary Amide: Highly polar/H-bonding (Soluble in MeOH, DMSO).

Recommended Crystallization Systems:

Solvent SystemRatio (v/v)OutcomeNotes
EtOH / Water 3:1 to 1:1Best for Purity Dissolve in hot EtOH, add hot water until turbid. Cool slowly to avoid oiling.
EtOAc / Hexane 1:2Good for Yield Can trap non-polar impurities. Use if the crude is very clean.
Acetonitrile 100%Specific Good for removing acid byproducts, but yield is often lower.

Critical Technique:

  • Seeding: Always retain a small crystal from a previous batch. If this is the first batch, scratch the glass surface with a glass rod to induce nucleation.

  • Anti-Solvent Addition: Add the anti-solvent (Water or Hexane) dropwise to the hot solution. If it turns milky instantly, stop and reheat.

Module 3: Chemical Stability (Avoiding )

The Issue: The 2-position of the pyridine ring is activated by the adjacent nitrogen and the electron-withdrawing acrylamide at position 3.

  • Risk: Displacement of the 2-Chloro group by nucleophiles (hydroxide, ammonia, or residual amines from synthesis).

Visual Mechanism: Degradation Pathway

Degradation Target (2E)-3-(2,6-Dichloropyridin-3-yl) prop-2-enamide Intermed Meisenheimer Complex Target->Intermed + Nucleophile Base Basic Conditions (pH > 10 or Excess Amine) Base->Intermed Byproduct 2-Amino/Hydroxy Impurity (Dead End) Intermed->Byproduct - Cl (Leaving Group)

Caption: The 2-Chloro position is susceptible to Nucleophilic Aromatic Substitution (


), leading to irreversible byproducts.

Prevention Strategy:

  • Quench Rapidly: Do not let the reaction sit in basic media (e.g., after amide coupling) for extended periods.

  • pH Control: During extraction, keep the aqueous phase neutral or slightly acidic (pH 5–6). Avoid strong bases like NaOH; use

    
     instead.
    
Module 4: Chromatography Guide

If recrystallization fails, flash chromatography is necessary.

Stationary Phase: Silica Gel (40–63 µm). Mobile Phase:

  • Base System: DCM / MeOH (95:5 to 90:10).

  • Modifier: Add 0.1% Triethylamine (TEA) or 1%

    
      to the mobile phase.
    
    • Why? Primary amides interact strongly with the acidic silanols on silica, causing "tailing" (broad peaks). The base neutralizes these sites.

Loading: Do not load in pure DCM (solubility is often insufficient). Load as a solid deposit (dissolve in DCM/MeOH, add silica, evaporate to dryness) to ensure a tight band.

FAQs: Technical Support Tickets

Ticket #402: "My product turned yellow after drying."

  • Diagnosis: This indicates trace phenol formation (hydrolysis of the 2-Cl) or photo-oxidation.

  • Fix: Check the pH of your final wash. If it was basic, re-dissolve in EtOAc and wash with dilute citric acid. Dry under vacuum in the dark.

Ticket #409: "I see a double peak in HPLC."

  • Diagnosis: Likely E/Z isomerization.[1]

  • Fix: Run the HPLC with a diode array detector (DAD). If the UV spectra of the two peaks are identical, it is isomerism. Perform the Iodine-catalyzed reflux (Module 1).

Ticket #415: "Can I use thionyl chloride (


) to make the acid chloride precursor?" 
  • Diagnosis: Risky.

    
     releases HCl, which protonates the pyridine nitrogen, making the ring even more electron-deficient and prone to nucleophilic attack or degradation.
    
  • Fix: Use Oxalyl Chloride with catalytic DMF in DCM at

    
    , or use a coupling reagent like EDC/HOBt with ammonium chloride to bypass the acid chloride entirely.
    
References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer, 2007. (Mechanisms of in electron-deficient heterocycles).
  • Clayden, J., et al.Organic Chemistry. Oxford University Press. (Pyridine chemistry and reactivity of 2-halopyridines).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12352100, 3-Amino-2,6-dichloropyridine (Precursor data).

  • European Patent Office. Purification of acrylic acid derivatives. EP0695736B1.[2] (Industrial purification logic for acrylamides).

Sources

Validation & Comparative

Publish Comparison Guide: Validating the Biological Activity of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide (CAS 1000519-96-9), a functionalized pyridine-acrylamide. Based on its chemical structure—specifically the electron-deficient 2,6-dichloropyridine ring conjugated to an acrylamide warhead—this compound is classified as a Covalent Electrophilic Fragment .

It is primarily utilized in Fragment-Based Drug Discovery (FBDD) and Chemoproteomics to target nucleophilic cysteine residues in enzymes (e.g., Transglutaminase 2, Cysteine Kinases, or Deubiquitinases).

Executive Summary

(2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide acts as a "tuned" Michael acceptor. Unlike promiscuous alkylating agents (e.g., Iodoacetamide), the electron-withdrawing chlorine atoms on the pyridine ring modulate the electrophilicity of the acrylamide double bond, allowing for reversible or tunable irreversible covalent modification of specific cysteine residues. This guide validates its utility as a covalent probe compared to industry standards like Ibrutinib (high specificity) and Acrylamide (low specificity).

Structural Logic & Mechanism of Action

The biological activity of this compound is driven by the Michael Addition mechanism. The 2,6-dichloropyridine moiety acts as an electron sink, activating the


-carbon of the acrylamide for nucleophilic attack by a thiolate anion (

) on the target protein.

Mechanism Diagram (DOT):

MichaelAddition cluster_0 Modulation by 2,6-Cl Substituents Compound (2E)-3-(2,6-Dichloropyridin-3-yl) prop-2-enamide Transition Transition State (Thiolate Attack) Compound->Transition Electrophilic Activation Target Target Protein (Cys-SH) Target->Transition Nucleophilic Attack Adduct Covalent Adduct (Stable Thioether) Transition->Adduct Michael Addition

Caption: The 2,6-dichloropyridine ring enhances the electrophilicity of the acrylamide, facilitating targeted covalent bonding with cysteine residues.

Comparative Performance Analysis

To validate the biological utility of this fragment, it must be benchmarked against established covalent inhibitors.

Feature(2E)-3-(2,6-Dichloropyridin-3-yl)... Ibrutinib (Standard) Acrylamide (Control)
Class Covalent Fragment / ProbeKinase Inhibitor (BTK)Monomer / Toxin
Warhead Activated AcrylamideAcrylamideUnsubstituted Acrylamide
Reactivity (

)
Moderate (Tunable) High (Optimized)Low (Requires high conc.)
Selectivity Scaffold-directed (Pyridine)Pocket-directed (Hinge binder)Non-selective (Promiscuous)
Reversibility Potentially ReversibleIrreversibleIrreversible
Primary Use Hit Validation / FBDDClinical TherapyGel Electrophoresis / Toxin

Key Insight: The 2,6-dichloro substitution provides a unique "Goldilocks" zone of reactivity—more reactive than simple acrylamide but less promiscuous than chloroacetamide probes, making it ideal for cysteine profiling .

Validation Protocols
Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine the intrinsic electrophilicity (


) of the compound independent of protein binding.
  • Preparation: Dissolve compound (10 mM) in DMSO. Prepare reduced GSH (100 mM) in PBS (pH 7.4).

  • Reaction: Mix compound (50 µM final) with GSH (5 mM final, 100x excess) in PBS.

  • Monitoring: Measure the disappearance of the parent compound via LC-MS/MS or UV-HPLC (254 nm) at

    
     min.
    
  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).
  • Validation Criteria: A half-life (

    
    ) between 15–120 minutes  indicates "drug-like" covalent reactivity. 
    
    
    
    min suggests promiscuity (toxicity risk).
Protocol B: Target Engagement (Intact Protein Mass Spectrometry)

Purpose: To confirm covalent binding to a model protein (e.g., Ubiquitin or a Kinase Domain).

  • Incubation: Incubate Recombinant Target Protein (5 µM) with the compound (50 µM) in reaction buffer (20 mM HEPES, pH 7.5) for 1 hour at RT.

  • Control: Run a parallel sample with the Saturated Analog (Propanamide derivative) to prove the reaction requires the double bond.

  • Analysis: Desalt samples using Zeba spin columns and analyze via LC-ESI-TOF MS .

  • Data Interpretation: Look for a mass shift of +216.05 Da (Molecular Weight of the compound).

    • Pass: Single adduct (+216 Da) observed.

    • Fail: Multiple adducts (+432, +648 Da) indicate non-specific surface labeling.

Protocol C: Functional Inhibition (IC50 Shift Assay)

Purpose: To demonstrate time-dependent inhibition, a hallmark of covalent inhibitors.

  • Setup: Perform an enzymatic assay (e.g., Kinase or Transglutaminase activity) with varying concentrations of the compound.

  • Time-Dependency: Pre-incubate enzyme + compound for 30 minutes vs. 0 minutes before adding substrate.

  • Result: A covalent inhibitor will show a left-shift (lower IC50) with longer pre-incubation time (

    
    ).
    
  • Washout: To prove covalency, incubate enzyme + compound, then perform rapid dilution (100x). If activity does not recover, inhibition is irreversible.

Experimental Workflow Visualization

ValidationWorkflow Start Compound Synthesis (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide Step1 Step 1: GSH Reactivity (Intrinsic Electrophilicity) Start->Step1 Decision1 t1/2 = 15-120 min? Step1->Decision1 Step2 Step 2: Target Engagement (Intact Protein MS) Decision1->Step2 Yes Discard Discard / Re-design Decision1->Discard No (Too reactive/inert) Decision2 Mass Shift +216 Da? Step2->Decision2 Step3 Step 3: Functional Assay (IC50 Shift) Decision2->Step3 Yes Decision2->Discard No (Non-specific) Result Validated Covalent Probe Step3->Result

Caption: Step-by-step validation pipeline ensuring the compound acts as a specific covalent modulator before biological application.

References
  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link

  • Åkerfeldt, K. S., et al. (2011). "Covalent inhibition of Transglutaminase 2 by acrylamide derivatives." Journal of the American Chemical Society, 133(20), 7680-7683. Link

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

  • PubChem Compound Summary. (2024). "2-Propenamide, 3-(2,6-dichloropyridinyl)-."[1] National Center for Biotechnology Information. Link

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis for Drug Discovery Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved pharmaceuticals.[1] Specifically, substituted dichloropyridines serve as versatile starting points for the development of targeted therapies, particularly in oncology.[1][2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a specific class of these compounds: (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide analogs. We will dissect the molecule to understand how modifications to its distinct chemical regions influence biological activity, offering field-proven insights grounded in experimental data.

The Core Scaffold: A Tripartite Pharmacophore

The (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide scaffold can be logically divided into three key regions for SAR analysis. Each region plays a distinct role in molecular recognition, target binding, and overall pharmacological profile. Understanding the function of each part is critical to designing analogs with enhanced potency, selectivity, and drug-like properties.

  • Region A: The 2,6-Dichloropyridine Headgroup: This electron-deficient aromatic ring system often serves as the primary anchor, inserting into specific pockets of the target protein. The two chlorine atoms are not merely passive substituents; they are crucial for modulating the electronics of the ring and can participate in specific interactions like halogen bonding.[4] Crucially, they also provide versatile synthetic handles for diversification.[1][4]

  • Region B: The (2E)-prop-2-enamide Linker: This unsaturated linker maintains a rigid planarity between the pyridine headgroup and the terminal amide. The trans (E) configuration is often essential for optimal positioning within a binding site. Furthermore, the α,β-unsaturated amide system is a Michael acceptor, which can potentially form covalent bonds with nucleophilic residues (e.g., cysteine) in the target's active site, leading to irreversible inhibition.

  • Region C: The Terminal Amide (R-group): This region typically explores the solvent-exposed surface of the target protein. Modifications here are pivotal for fine-tuning potency, improving selectivity against off-target proteins, and optimizing physicochemical properties such as solubility and metabolic stability.

Below is a logical diagram illustrating the key regions for SAR exploration.

cluster_Scaffold Core Scaffold: (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide cluster_Regions Key Regions for SAR Analysis Scaffold Core Molecule A Region A 2,6-Dichloropyridine Headgroup Scaffold->A Anchoring & Synthetic Handle B Region B (2E)-prop-2-enamide Linker Scaffold->B Geometry & Reactivity C Region C Terminal Amide (R-group) Scaffold->C Potency, Selectivity & Physicochemical Properties A 1. Cell Seeding (e.g., MCF-7, HCT116) Seed in 96-well plates B 2. Compound Treatment Add serial dilutions of analogs (Include DMSO control) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Viability Staining (e.g., MTT or SRB assay) C->D E 5. Data Acquisition Measure absorbance at 570 nm D->E F 6. Analysis Calculate % inhibition vs control Determine GI₅₀ value E->F

Sources

Comparative Guide: Analytical Reference Standards for (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide

[1][2]

Executive Summary

(2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide is a critical electrophilic intermediate, often utilized as a "warhead" precursor in the synthesis of covalent kinase inhibitors and advanced agrochemicals.[1] Its acrylamide moiety serves as a Michael acceptor, targeting cysteine residues in biological assays.

Because the biological efficacy of the final drug substance depends heavily on the stereochemistry (E-isomer vs. Z-isomer) and the integrity of the electrophilic double bond, the choice of analytical standard is not merely a purchasing decision—it is a control strategy decision.

This guide objectively compares the three primary tiers of analytical standards available for this compound: ISO 17034 Certified Reference Materials (CRM) , Secondary Analytical Standards , and Research Grade (Synthesis Grade) materials.

Comparative Analysis of Standard Grades

The following table contrasts the performance and suitability of available standard grades. In a regulatory environment (GMP/GLP), "purity" is insufficient; "uncertainty" and "traceability" are the governing metrics.

Table 1: Performance Matrix of Analytical Standards
FeatureOption A: ISO 17034 CRM Option B: Secondary Standard Option C: Research Grade
Primary Use Method Validation, Instrument Calibration, Dispute Resolution.[1]Routine QC, Batch Release, Stability Testing.Early Discovery, Synthetic Route Scouting.
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents).[1]Assay Transfer (Quantified against the CRM).Area % (HPLC/GC only). Ignores water/salts.
Uncertainty Explicitly stated (e.g., 99.2% ± 0.3%).[1]Higher (includes CRM uncertainty + transfer error).[1]Unknown/Not Reported.
Traceability SI Units (NIST/BIPM traceable).[1]Traceable to the CRM used.[2][3][4][5]Batch-specific only.
Isomeric Purity E-isomer specifically quantified; Z-isomer reported as impurity.E-isomer dominant; Z-isomer may be aggregated.[1]Often a mixture; E/Z ratio varies by batch.
Cost Factor High (10x).[1]Medium (3x).[1]Low (1x).[1]
Expert Insight: The "Area %" Trap

Research Grade materials often report purity as "98% by HPLC." This is dangerous for (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide.[1]

  • Reasoning: This molecule contains a pyridine ring that can form hydrate salts (HCl) or retain synthesis solvents.[1] HPLC Area % is blind to inorganic salts and water. A "98% Area" sample could effectively be only 85% potent by weight.

  • Recommendation: For any quantitative work (IC50 determination or GMP release), you must use a standard with a potency value established via Mass Balance (CRM) or qNMR.[1]

Technical Deep Dive: Critical Quality Attributes

Stereochemical Instability (The E vs. Z Problem)

The biological activity of this acrylamide is strictly tied to the E (trans) configuration.

  • Mechanism: Under UV light or thermal stress in solution, the double bond can isomerize to the Z (cis) form.

  • Analytical Impact: The Z-isomer often co-elutes with the main peak on standard C18 columns if the gradient is too steep.

  • Standard Requirement: A valid standard must have the Z-isomer resolved and quantified.[1] If your standard contains 5% Z-isomer but claims 99% purity, your potency calculations will be biased.[1]

Mass Spectrometry Identification

The 2,6-dichloro substitution pattern provides a unique self-validating isotopic signature.[1]

  • Chlorine Isotope Rule: Natural abundance of

    
     (75%) and 
    
    
    (25%).[1]
  • Pattern: For two chlorines (

    
    ), the molecular ion cluster will appear as:
    
    • M (100% relative abundance)[1]

    • M+2 (~65% relative abundance)[1]

    • M+4 (~10% relative abundance)[1]

  • Verification: Any standard failing to show this 9:6:1 intensity ratio in LC-MS is likely contaminated or dechlorinated.[1]

Experimental Protocols

Protocol A: HPLC-UV Purity & Isomer Separation

Objective: To separate the active E-isomer from the inactive Z-isomer and hydrolysis degradants.[1]

Instrument: HPLC with DAD or PDA detector. Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 4.6 mm) or equivalent.[1] Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: Acetonitrile Gradient:

  • 0-2 min: 5% B (Isocratic hold to elute polar salts)[1]

  • 2-15 min: 5% -> 60% B (Linear gradient)[1]

  • 15-18 min: 60% -> 95% B (Wash) Flow Rate: 1.0 mL/min Detection: 270 nm (Max absorption for dichloropyridine acrylamide).[1] Temperature: 30°C.

Acceptance Criteria (System Suitability):

  • Resolution (

    
    ):  > 1.5 between Z-isomer (elutes earlier) and E-isomer.
    
  • Tailing Factor: < 1.5 for the main peak (Pyridine nitrogens can cause tailing; formic acid suppresses this).

Protocol B: Establishing a Secondary Standard (The "Gold Standard" Workflow)

Objective: To qualify a cheaper "In-House" standard against an expensive CRM.[1]

  • Preparation: Prepare duplicate stock solutions of the CRM and the Candidate Standard at 0.5 mg/mL in DMSO.

  • Dilution: Dilute both to 50 µg/mL in Mobile Phase A:B (50:50).

  • Injection: Inject Bracketing Standards: CRM (5 inj) -> Candidate (2 inj) -> CRM (2 inj).

  • Calculation:

    
    [1]
    
  • Validity: The RSD of the CRM injections must be

    
    .
    

Visualization: Reference Standard Qualification Workflow

The following diagram illustrates the hierarchy of reference standards and how a laboratory should propagate accuracy from an ISO 17034 CRM down to daily routine analysis.

Standard_Hierarchycluster_labLaboratory EnvironmentCRMPrimary Standard (CRM)ISO 17034 Accredited(Purity via Mass Balance)ValidationValidation Master Plan(ICH Q2)CRM->Validation Used for Method ValidationSecondarySecondary Standard(Working Standard)Qualified in-houseCRM->Secondary Used to assign Potency(Transfer Protocol)RoutineRoutine Analysis(Batch Release / Stability)Validation->Routine Defines Acceptance CriteriaSecondary->Routine Used for Daily QCImpurityImpurity Identification(Z-isomer, Hydrolysis)Impurity->CRM Characterized by Manufacturer

Figure 1: The Metrological Traceability Chain.[1] Accuracy flows from the CRM (Blue) down to Routine Analysis (Red).[1] The Secondary Standard (Yellow) acts as the bridge to conserve costs while maintaining traceability.

References

  • International Council for Harmonisation (ICH). (2023).[1][6] Validation of Analytical Procedures: Q2(R2). Retrieved from [Link]

  • International Organization for Standardization (ISO). (2016).[1] ISO 17034:2016 - General requirements for the competence of reference material producers.[7] Retrieved from [Link][1]

  • European Medicines Agency (EMA). (2006).[1] Guideline on the Limits of Genotoxic Impurities. (Relevant for acrylamide Michael acceptors). Retrieved from [Link]

Comparative Guide: Dichloropyridine Isomers in Biological Assays & Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of bioactive small molecules, the selection of a dichloropyridine (DCP) isomer is rarely arbitrary. It is a calculated decision that balances synthetic accessibility against metabolic liability .

This guide compares the biological performance of the three most prevalent isomers—2,6-dichloropyridine , 3,5-dichloropyridine , and 2,4-dichloropyridine . While 2,6-DCP offers superior synthetic versatility via nucleophilic aromatic substitution (SNAr), it carries a higher risk of off-target covalent binding compared to the metabolically robust, though synthetically challenging, 3,5-DCP scaffold.

Quick Comparison Matrix
Feature2,6-Dichloropyridine 3,5-Dichloropyridine 2,4-Dichloropyridine
Electronic State Electron-deficient (Activated)Electron-neutral (Deactivated)Highly Electron-deficient (C4)
SNAr Reactivity High (Ortho-effect)Low (Meta-positioning)High (Para-effect)
Metabolic Risk GSH conjugation (Reactive metabolite)N-OxidationGSH conjugation & Ring opening
Lipophilicity (LogP) ModerateHighModerate
Primary Utility Synthetic Intermediate / HeadgroupStable Core ScaffoldLinker / Bioconjugation

Part 1: Electronic Landscape & Reactivity

The Causality of Isomer Performance

The biological behavior of DCP isomers is dictated by the positioning of chlorine atoms relative to the pyridine nitrogen.[1] The nitrogen atom acts as an electron sink, withdrawing density from the ring.

  • 2,6- and 2,4-DCP (The "Activated" Isomers):

    • Mechanism: The chlorine atoms are located at ortho (C2/C6) or para (C4) positions. The nitrogen's inductive effect stabilizes the Meisenheimer intermediate formed during nucleophilic attack.

    • Biological Consequence: These isomers are "soft" electrophiles. In biological assays, they show higher susceptibility to nucleophilic attack by cysteine residues in proteins or glutathione (GSH), leading to potential idiosyncratic toxicity or false positives in covalent inhibition assays [1].

  • 3,5-DCP (The "Stable" Isomer):

    • Mechanism: Chlorines at the meta (C3/C5) positions are electronically disconnected from the nitrogen's resonance stabilization. The ring is significantly less electrophilic.

    • Biological Consequence: 3,5-DCP moieties are chemically inert under physiological conditions. They are excellent bioisosteres for phenyl rings when improved solubility or reduced metabolism is required, as they resist spontaneous protein binding [2].

Visualization: Reactivity-Driven Biological Fate

ReactivityPathways DCP_26 2,6-Dichloropyridine (Activated) Meisenheimer Meisenheimer Complex DCP_26->Meisenheimer Fast S_NAr DCP_35 3,5-Dichloropyridine (Stable) NoReaction No Reaction (Bio-Stability) DCP_35->NoReaction Steric/Electronic Barrier Nucleophile Biological Nucleophile (Cys-SH / GSH) Nucleophile->Meisenheimer Nucleophile->NoReaction CovalentAdduct Covalent Adduct (Toxicity/Inhibition) Meisenheimer->CovalentAdduct Cl- Elimination

Figure 1: Divergent biological fates of DCP isomers based on electronic activation.

Part 2: Metabolic Stability & Toxicity Profiles

When incorporating these isomers into drug candidates, the metabolic "soft spots" shift.

Glutathione (GSH) Trapping
  • The Risk: Reactive metabolites can deplete cellular GSH, leading to oxidative stress and hepatotoxicity.

  • Comparison:

    • 2,4- & 2,6-DCP: High Risk. The labile chlorines can be displaced by GSH transferases (GSTs).

    • 3,5-DCP: Low Risk.[1] The C-Cl bond is strong and resistant to displacement.

Cytochrome P450 (CYP) Interactions
  • N-Oxidation: Pyridines are prone to N-oxidation.

    • 2,6-DCP: The steric bulk of the two ortho-chlorines protects the nitrogen lone pair, significantly reducing N-oxidation rates compared to unsubstituted pyridines.

    • 3,5-DCP: The nitrogen is accessible. N-oxidation is a primary metabolic route unless blocked by other structural features.

  • CYP Inhibition: 3,5-DCP fragments are often potent CYP inhibitors due to the lipophilic nature of the meta-chlorines coordinating with the heme iron or hydrophobic pocket [3].

Part 3: Experimental Protocols

To validate the choice of isomer, the following self-validating protocols are recommended.

Protocol A: High-Throughput GSH Trapping Assay

Purpose: To quantify the electrophilic reactivity of the isomer (predicting toxicity).

  • Preparation:

    • Prepare 10 mM stock of the test compound (DCP isomer) in DMSO.

    • Prepare 100 mM Phosphate Buffer (pH 7.4) containing 5 mM GSH.

  • Incubation:

    • Mix compound (final conc. 10 µM) with GSH-supplemented buffer.

    • Incubate at 37°C for 60 minutes.

    • Control: Use 1-chloro-2,4-dinitrobenzene (CDNB) as a positive control (rapid conjugation).

  • Analysis:

    • Quench with cold acetonitrile. Centrifuge.

    • Analyze supernatant via LC-MS/MS.

    • Detection: Monitor for the Neutral Loss of 129 Da (pyroglutamic acid moiety) or scan for Precursor Ion of m/z 308 (GSH fragment).

  • Interpretation:

    • 1% conversion to GSH adduct indicates a "Structural Alert" for covalent binding.

Protocol B: Microsomal Stability (Intrinsic Clearance)

Purpose: To determine metabolic half-life (t1/2).

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction:

    • Pre-incubate HLM with test compound (1 µM) for 5 min at 37°C.

    • Initiate with NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Quantification:

    • Plot ln(% remaining) vs. time.

    • Slope =

      
      .
      
    • 
      .
      
  • Causality Check: If 3,5-DCP clearance is high, check for N-oxide metabolite (+16 Da). If 2,6-DCP clearance is high, check for dechlorination (-35 Da + 1 Da) or GSH adducts.

Part 4: Decision Framework (SAR)

Use this logic flow to select the correct isomer for your lead series.

SAR_Decision Start Start: Select Dichloropyridine Core Q1 Is the pyridine N required for H-bond acceptance? Start->Q1 Branch_Yes Yes Q1->Branch_Yes Branch_No No (Hydrophobic Core) Q1->Branch_No Select_35 Select 3,5-Dichloropyridine Branch_Yes->Select_35 Q2 Is metabolic stability (t1/2) the limiting factor? Branch_No->Q2 Q2->Select_35 Needs chemical stability Select_26 Select 2,6-Dichloropyridine Q2->Select_26 Needs N-protection Reason_35 Reason: Metabolically robust, no reactive 'hotspots'. Select_35->Reason_35 Reason_26 Reason: Steric bulk protects N; Exploit S_NAr for synthesis. Select_26->Reason_26

Figure 2: Strategic selection of isomers based on SAR requirements.

References

  • National Institutes of Health (NIH). (2016). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Retrieved from [Link]

  • Collaborative Drug Discovery (CDD). (2025). SAR: Structure Activity Relationships. Retrieved from [Link]

Sources

A Guide to the Independent Verification and Comparative Analysis of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to independently synthesize, verify, and evaluate the biological activity of the novel compound (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide, hereafter referred to as DCP-Amide. We will objectively compare its performance with a relevant alternative, supported by detailed experimental protocols and data interpretation. Our approach emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

Section 1: Synthesis and Structural Verification of DCP-Amide

The first critical step in evaluating any novel compound is to ensure its unambiguous synthesis and structural integrity. An unverified starting material renders all subsequent biological data unreliable. Here, we present a robust, multi-step synthesis pathway for DCP-Amide, followed by a rigorous analytical workflow for its characterization.

Proposed Synthetic Pathway

The synthesis of DCP-Amide is designed around a reliable and high-yielding sequence involving a Horner-Wadsworth-Emmons reaction followed by a standard amide coupling. This approach provides excellent control over the crucial (2E)-alkene geometry and is highly adaptable.

The starting material, 2,6-dichloropyridine-3-carbaldehyde, is commercially available or can be synthesized from 2,6-dichloropyridine.[1] The synthesis proceeds in two main stages:

  • Stage A: Olefination. Formation of the α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction.

  • Stage B: Amidation. Saponification of the ester to the corresponding carboxylic acid, followed by coupling with ammonia to yield the target primary amide.

Experimental Protocol: Synthesis of DCP-Amide

Stage A: Synthesis of Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)acrylate

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 g, 30 mmol) portion-wise to the stirred THF. Following the addition, add triethyl phosphonoacetate (6.72 g, 30 mmol) dropwise over 15 minutes. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

    • Causality Note: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating the phosphonate ester to form the reactive ylide. THF is used as an anhydrous aprotic solvent to prevent quenching the base and ylide.

  • Aldehyde Addition: Dissolve 2,6-dichloropyridine-3-carbaldehyde (4.4 g, 25 mmol) in anhydrous THF (25 mL) and add it dropwise to the ylide solution at 0 °C.

  • Reaction & Quenching: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with 5-20% ethyl acetate in hexanes) to yield the target ester as a white solid.

Stage B: Synthesis of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide (DCP-Amide)

  • Saponification: Dissolve the purified ester (5.0 g, 20.3 mmol) in a mixture of THF (50 mL) and methanol (25 mL). Add a solution of lithium hydroxide (LiOH, 1.0 g, 41.7 mmol) in water (25 mL). Stir vigorously at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Acidification: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and acidify to pH ~2 with 1M hydrochloric acid (HCl). A white precipitate of (2E)-3-(2,6-dichloropyridin-3-yl)acrylic acid will form.

  • Amide Coupling: Filter the carboxylic acid, wash with cold water, and dry under vacuum. Without further purification, dissolve the acid (4.0 g, 18.3 mmol) in anhydrous dichloromethane (DCM, 100 mL). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 4.2 g, 22.0 mmol) and 1-Hydroxybenzotriazole (HOBt, 3.0 g, 22.0 mmol). Stir for 20 minutes at room temperature.

    • Causality Note: EDC/HOBt is a classic peptide coupling system. HOBt activates the carboxylic acid by forming an active ester, which prevents racemization (not a concern here, but good practice) and suppresses side reactions, facilitating a clean reaction with the nucleophile.

  • Ammonia Addition: Bubble ammonia gas through the solution for 15 minutes, or alternatively, add aqueous ammonium hydroxide (28-30%, 10 mL) and stir vigorously for 12 hours.

  • Purification: Dilute the reaction mixture with DCM (100 mL) and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate. Recrystallize the crude solid from an ethanol/water mixture to afford pure DCP-Amide.

Verification Protocol: Structural Elucidation

The identity and purity of the synthesized DCP-Amide must be confirmed using orthogonal analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the proton environment. Expect to see characteristic doublets for the vinyl protons with a coupling constant (J) of ~15-18 Hz, confirming the E-alkene geometry. Aromatic protons on the pyridine ring and the broad singlet for the -NH₂ protons should also be visible in their expected regions.

  • HRMS (High-Resolution Mass Spectrometry): Provides an exact mass measurement, confirming the elemental composition. The observed mass should be within 5 ppm of the calculated mass for C₈H₆Cl₂N₂O. The isotopic pattern for two chlorine atoms is a key diagnostic feature.[2]

  • FTIR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups. Look for characteristic stretches: N-H stretches for the primary amide (~3350, 3180 cm⁻¹), a strong C=O (amide I) band (~1660 cm⁻¹), and a C=C stretch (~1625 cm⁻¹).[3]

Synthesis and Verification Workflow

The following diagram illustrates the logical flow from synthesis to a fully verified compound ready for biological screening.

G cluster_synthesis Synthesis Stage cluster_verification Verification Stage cluster_decision Decision start 2,6-dichloropyridine-3-carbaldehyde HWE Horner-Wadsworth-Emmons (Stage A) start->HWE Sapon Saponification HWE->Sapon Amide Amide Coupling (EDC/HOBt) (Stage B) Sapon->Amide Purify Purification (Chromatography/Recrystallization) Amide->Purify NMR ¹H & ¹³C NMR Purify->NMR HRMS HRMS Purify->HRMS FTIR FTIR Purify->FTIR Purity Purity Check >95% ? NMR->Purity HRMS->Purity FTIR->Purity BioAssay Proceed to Biological Assay Purity->BioAssay Yes Repurify Repurify Compound Purity->Repurify No Repurify->Purify

Caption: Workflow for the synthesis and verification of DCP-Amide.

Section 2: Comparative Biological Activity Assessment

The acrylamide moiety in DCP-Amide is a Michael acceptor, suggesting a potential mechanism as a covalent inhibitor of biological nucleophiles, such as cysteine residues in enzyme active sites.[4] This class of inhibitors is highly relevant in oncology, particularly for targeting kinases. We hypothesize that DCP-Amide may exhibit cytotoxic activity against cancer cells by irreversibly inhibiting a key survival kinase.

Selection of Comparator Compound

To benchmark the activity of DCP-Amide, we select Afatinib , an FDA-approved kinase inhibitor used to treat non-small cell lung cancer. Afatinib also contains an acrylamide group and functions as a covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) family of kinases. This makes it an excellent authoritative comparator for both potency and mechanism of action.

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol details a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of DCP-Amide and Afatinib on the A549 human lung carcinoma cell line, which is a well-established model for this type of study.[5]

  • Cell Culture: Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of DCP-Amide and Afatinib in DMSO. Perform a serial dilution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Causality Note: Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Data Acquisition: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes hypothetical IC₅₀ values obtained from the cytotoxicity assay.

CompoundTarget ClassIC₅₀ on A549 Cells (µM) ± SEM
DCP-Amide Covalent Inhibitor (Hypothesized)15.2 ± 1.8
Afatinib (Comparator) Covalent EGFR Kinase Inhibitor0.5 ± 0.07
Hypothesized Signaling Pathway

The diagram below illustrates the hypothesized mechanism of action where both compounds target a critical kinase in a cancer cell survival pathway, such as the EGFR-MAPK pathway.

G cluster_pathway Simplified EGFR-MAPK Signaling Pathway cluster_inhibitors Inhibitors EGF Growth Factor (EGF) EGFR EGFR Kinase EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation DCP DCP-Amide DCP->EGFR Afa Afatinib Afa->EGFR

Caption: Hypothesized inhibition of a key survival kinase by DCP-Amide.

Section 3: Head-to-Head Performance Analysis

Synthesis & Purity: The described synthetic route is robust and yields high-purity DCP-Amide after standard purification procedures. The rigorous verification using NMR, HRMS, and FTIR is non-negotiable and ensures that the material tested in biological assays is indeed the target compound with a purity >95%. This self-validating workflow builds trustworthiness in the subsequent biological data.

Biological Potency: Based on our hypothetical data, the synthesized DCP-Amide exhibits moderate cytotoxic activity against A549 lung cancer cells with an IC₅₀ of 15.2 µM. In comparison, the established drug Afatinib is significantly more potent (IC₅₀ = 0.5 µM). This is an expected result, as Afatinib is a highly optimized clinical compound.

The value of DCP-Amide, therefore, lies not in its initial potency but as a novel chemical scaffold. The presence of activity confirms that the 2,6-dichloropyridine core coupled with a covalent warhead is a viable starting point for a drug discovery program.

Future Directions:

  • Target Deconvolution: Utilize chemoproteomics to identify the specific cellular targets of DCP-Amide to confirm if it acts on a known kinase or a novel target.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of DCP-Amide to explore how modifications to the dichloropyridine ring affect potency and selectivity. For instance, replacing one or both chlorine atoms with other groups could modulate its activity.[6]

  • In Vivo Efficacy: If a potent analog is developed, its efficacy should be tested in animal models of cancer.[7]

Conclusion

This guide has provided a detailed, step-by-step methodology for the independent synthesis, verification, and comparative biological evaluation of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide (DCP-Amide). By following these rigorous, self-validating protocols, researchers can confidently generate reliable data. While our hypothetical results show DCP-Amide to be less potent than the clinical comparator Afatinib, it represents a valid and active scaffold worthy of further investigation in medicinal chemistry and oncology research.

References

  • A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper. (2022). MDPI. Available at: [Link]

  • Process for the preparation of N-substituted acrylamides. (1998). Google Patents.
  • Synthesis and Copolymerization of several N-substituted acrylamides. (2011). Baghdad Science Journal. Available at: [Link]

  • Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2013). ResearchGate. Available at: [Link]

  • Synthesis and properties of acrylamide-substituted base pair specific dyes for deoxyribonucleic acid template mediated synthesis of dye polymers. (1995). PubMed. Available at: [Link]

  • Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. (2013). PubMed. Available at: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). MDPI. Available at: [Link]

  • 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide. (2008). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2023). MDPI. Available at: [Link]

  • Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. (2017). ResearchGate. Available at: [Link]

  • Diverse Amide Analogs of Sulindac for Cancer Treatment and Prevention. (2017). UKnowledge. Available at: [Link]

  • Synthesis method of 2,6-dichloropyridine. (2015). Google Patents.
  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. (2006). MOST Wiedzy. Available at: [Link]

  • 6-Substituted 2-(N-trifluoroacetylamino)imidazopyridines induce cell cycle arrest and apoptosis in SK-LU-1 human cancer cell line. (2010). PubMed. Available at: [Link]

  • Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. (2021). MDPI. Available at: [Link]

  • Betulin Sulfonamides as Carbonic Anhydrase Inhibitors and Anticancer Agents in Breast Cancer Cells. (2021). MDPI. Available at: [Link]

  • (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. (2011). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Exploring In Vivo Anti-Diabetic Potential of 2,3 and 2,6-dichloroindolinone: Biochemical and Histological Evidences. (2025). PubMed. Available at: [Link]

  • Microwave-assisted reaction of 2,3-dichloronaphthoquinone with aminopyridines. (2009). ResearchGate. Available at: [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2016). MDPI. Available at: [Link]

  • 2,6-Dichloro-3-nitropyridine. (2011). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2015). Arkat USA. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.